molecular formula C6H12N2O4 B1505619 N-(2-Aminoethyl)-L-aspartic acid

N-(2-Aminoethyl)-L-aspartic acid

Cat. No.: B1505619
M. Wt: 176.17 g/mol
InChI Key: PDDUTYPDHMQVSU-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)-L-aspartic acid is a useful research compound. Its molecular formula is C6H12N2O4 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Aminoethyl)-L-aspartic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)-L-aspartic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

(2S)-2-(2-aminoethylamino)butanedioic acid

InChI

InChI=1S/C6H12N2O4/c7-1-2-8-4(6(11)12)3-5(9)10/h4,8H,1-3,7H2,(H,9,10)(H,11,12)/t4-/m0/s1

InChI Key

PDDUTYPDHMQVSU-BYPYZUCNSA-N

Isomeric SMILES

C(CN[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

C(CNC(CC(=O)O)C(=O)O)N

sequence

D

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular properties of N-(2-Aminoethyl)-L-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-Aminoethyl)-L-aspartic acid: Chemical Structure, Molecular Properties, and Applications

Introduction

N-(2-Aminoethyl)-L-aspartic acid is a non-proteinogenic amino acid derivative of the naturally occurring L-aspartic acid. This modification, the addition of an aminoethyl group to the alpha-amino position, imparts unique physicochemical properties and functionalities, making it a molecule of significant interest to researchers, scientists, and drug development professionals. Its structure combines the features of a chelating agent, a reactive building block for chemical synthesis, and a monomer for novel polymers, opening up a wide array of potential applications in pharmaceuticals, materials science, and biotechnology.

This technical guide provides a comprehensive overview of the chemical structure, molecular properties, synthesis, and potential applications of N-(2-Aminoethyl)-L-aspartic acid, with a focus on its relevance in drug development and advanced material science.

Chemical Structure and Molecular Properties

N-(2-Aminoethyl)-L-aspartic acid, with the CAS Number 89198-07-2, possesses a well-defined chemical structure that is the foundation of its diverse functionalities.[1]

Molecular Structure:

The molecule consists of an L-aspartic acid core where one of the hydrogen atoms of the alpha-amino group is substituted with a 2-aminoethyl group. This results in a secondary amine at the alpha-position and a primary amine at the terminus of the ethyl substituent. The presence of two carboxylic acid groups and two amino groups makes it a polyfunctional and zwitterionic molecule under physiological conditions.

Molecular Identifiers and Properties:

PropertyValueSource
IUPAC Name (2S)-2-(2-aminoethylamino)butanedioic acid[1]
CAS Number 89198-07-2[1]
Molecular Formula C6H12N2O4[1]
Molecular Weight 176.17 g/mol [1]
Canonical SMILES C(CNC(CC(=O)O)C(=O)O)N[1]
InChI Key PDDUTYPDHMQVSU-BYPYZUCNSA-N[1]
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 6

Table 1: Key molecular identifiers and computed properties of N-(2-Aminoethyl)-L-aspartic acid.

Synthesis of N-(2-Aminoethyl)-L-aspartic acid

The synthesis of N-substituted L-aspartic acid derivatives can be achieved through both chemical and enzymatic routes. These methods offer pathways to produce N-(2-Aminoethyl)-L-aspartic acid with high purity and stereochemical integrity.

Chemical Synthesis

A common approach for the synthesis of N-alkylated amino acids is the Michael addition of a primary amine to a derivative of maleic or fumaric acid.[2] For N-(2-Aminoethyl)-L-aspartic acid, this would involve the reaction of ethylenediamine with a suitable precursor.

Hypothetical Synthetic Pathway:

Fumaric_ester Fumaric Acid Ester Intermediate Michael Adduct Intermediate Fumaric_ester->Intermediate + Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate + Target N-(2-Aminoethyl)-L- aspartic acid Intermediate->Target Hydrolysis

A potential chemical synthesis route for N-(2-Aminoethyl)-L-aspartic acid.

A detailed experimental protocol would involve the following steps:

  • Reaction Setup: A solution of a fumaric acid diester (e.g., diethyl fumarate) in a suitable solvent (e.g., ethanol) is prepared.

  • Michael Addition: An excess of ethylenediamine is added dropwise to the fumarate solution at a controlled temperature. The reaction is stirred for a specified period to allow for the conjugate addition to proceed.

  • Hydrolysis: The resulting diester intermediate is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to convert the ester groups to carboxylic acids.

  • Purification: The final product is purified from the reaction mixture, which may involve techniques such as ion-exchange chromatography or crystallization.

Enzymatic Synthesis

Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical methods. Enzymes like aspartate ammonia lyase (AspB) and ethylenediamine-N,N'-disuccinic acid (EDDS) lyase have been shown to catalyze the addition of various amines to fumarate.[3][4]

Enzymatic Synthesis Workflow:

cluster_0 Bioreactor cluster_1 Downstream Processing Fumarate Fumarate Reaction Enzymatic Reaction (Controlled pH and Temp) Fumarate->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction Enzyme Aspartate Ammonia Lyase or EDDS Lyase Enzyme->Reaction Product_mixture Reaction Mixture Reaction->Product_mixture Purification Purification (e.g., Chromatography) Product_mixture->Purification Final_Product N-(2-Aminoethyl)-L-aspartic acid Purification->Final_Product

Workflow for the enzymatic synthesis of N-(2-Aminoethyl)-L-aspartic acid.

Experimental Protocol for Enzymatic Synthesis:

  • Enzyme Preparation: The selected enzyme (e.g., recombinant AspB or EDDS lyase) is expressed and purified.

  • Reaction Mixture: A buffered aqueous solution is prepared containing fumaric acid and ethylenediamine at optimized concentrations and pH.[4]

  • Enzymatic Conversion: The purified enzyme is added to the reaction mixture, which is then incubated at a controlled temperature with gentle agitation.

  • Monitoring: The progress of the reaction can be monitored by techniques such as HPLC to measure the formation of the product.

  • Product Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by denaturation and centrifugation), and the product is isolated and purified from the remaining substrates and buffer components.

Characterization and Analytical Methods

The structural integrity and purity of synthesized N-(2-Aminoethyl)-L-aspartic acid must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the aspartic acid backbone and the ethylenediamine moiety. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms, further confirming the structure.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Electrospray Ionization (ESI-MS): This technique would be suitable for determining the accurate mass of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can help to confirm the structure by identifying characteristic losses, such as the loss of water, carbon dioxide, or parts of the aminoethyl group.

Chromatography

Chromatographic methods are essential for assessing the purity and for the chiral separation of the compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to determine the purity of the synthesized compound.[6] Derivatization with a chiral reagent can allow for the separation of enantiomers.[7]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and for preliminary purity assessment.[6]

Applications in Drug Development and Beyond

The unique structural features of N-(2-Aminoethyl)-L-aspartic acid make it a promising candidate for various applications, particularly in the pharmaceutical industry.

Drug Delivery Systems

The polyfunctional nature of N-(2-Aminoethyl)-L-aspartic acid makes it an attractive monomer for the synthesis of biodegradable and biocompatible polymers. These polymers can be designed to have pendant functional groups that can be used for drug conjugation, forming polymer-drug conjugates for targeted delivery.[8][9][10] The presence of amino groups also allows for the formation of polyplexes with nucleic acids for gene delivery applications.

Chelating Agent

The multiple carboxylic acid and amino groups in N-(2-Aminoethyl)-L-aspartic acid give it the potential to act as a chelating agent for various metal ions.[11] This property could be exploited in the development of agents for the treatment of heavy metal poisoning or as components in diagnostic imaging agents.

Peptide and Peptidomimetic Synthesis

As a non-canonical amino acid, N-(2-Aminoethyl)-L-aspartic acid can be incorporated into peptides to introduce novel structural features and functionalities.[12] This can lead to the development of peptidomimetics with enhanced stability, altered receptor binding properties, or novel biological activities.

Building Block in Organic Synthesis

The multiple reactive sites in N-(2-Aminoethyl)-L-aspartic acid make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2]

Conclusion

N-(2-Aminoethyl)-L-aspartic acid is a fascinating molecule with a rich chemistry and a wide range of potential applications. Its unique structure, combining the features of an amino acid and a diamine, makes it a valuable tool for researchers in drug development, polymer chemistry, and materials science. Further exploration of its synthesis, properties, and biological activities will undoubtedly unlock new and exciting opportunities for this versatile compound.

References

  • Poelarends, G. J., & Janssen, D. B. (2008). Biocatalytic enantioselective synthesis of N-substituted aspartic acids by aspartate ammonia lyase. Chemistry & biodiversity, 5(10), 1998–2008.
  • Boros, M., Kökösi, J., Vámos, J., Kövesdi, I., & Noszál, B. (2007).
  • Wijma, H. J., Thunnissen, A. M., & Janssen, D. B. (2021). Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted l-aspartic acids. Organic & biomolecular chemistry, 19(36), 7859–7865.
  • ResearchGate. (2018). Enzymatic synthesis of N,N‐disubstituted aspartic acids 5b‐j and N‐arylated aspartic acids 3b‐f. [Image]. Retrieved from [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839–845.
  • Tsesarskaia, M., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research: Practical Methods and Protocols, 41-47.
  • Olsen, R. K. (1995). Synthesis of N-Alkyl Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 35-41). Georg Thieme Verlag.
  • Link, A. (2018). Non-Canonical Building Blocks Extend the Peptide Alphabet.
  • Sharma, R., & Bhushan, R. (2012). Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. Journal of Chemical and Pharmaceutical Research, 4(8), 3986-3988.
  • Ajinomoto Co., Inc. (1991).
  • Cai, Y. H., Zhao, J. L., Guo, X. Y., Zhang, X. J., Zhang, R. R., Ma, S. R., ... & Xu, Y. (2022). Synthesis of polyaspartic acid-capped 2-aminoethylamino acid as a green water treatment agent and study of its inhibition performance and mechanism for calcium scales. RSC advances, 12(40), 26038–26049.
  • Nippon Shokubai Co., Ltd. (1996). Process for production of L-aspartic acid. US5541090A.
  • Biological Magnetic Resonance Bank. (n.d.). N-acetyl-L-aspartic Acid. Retrieved February 22, 2026, from [Link]

  • HealthyHey. (2024). Synthesis and Applications of Poly L-Aspartic Acid in Biotechnology and Medicine. Retrieved February 22, 2026, from [Link]

  • IISER Pune. (n.d.). Development of L-Aspartic acid Based Polyesters and Their Nano-assemblies in Drug Delivery. Retrieved February 22, 2026, from [Link]

  • Sajadi, S. A. A. (2010). Metal ion–binding properties of the L-aspartic acid and tartaric acid, a coparative investigation. How can be increased the dosage of mineral absorption in the body. Advances in Bioscience and Biotechnology, 1(4), 354-360.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved February 22, 2026, from [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Kamiya, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.

Sources

Thermodynamic stability constants of N-(2-Aminoethyl)-L-aspartic acid metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous thermodynamic profiling of N-(2-Aminoethyl)-L-aspartic acid (AEAA) , also chemically known in chelation literature as ethylenediamine-N-monosuccinic acid (EDMSA) .

Unlike ubiquitous chelators like EDTA or EDDS, AEAA represents a specific "fragment" ligand—offering a balance between binding strength and steric accessibility. This guide focuses on the methodology for determining its stability constants and analyzes its thermodynamic behavior relative to its structural homologs.[1]

Executive Summary

N-(2-Aminoethyl)-L-aspartic acid (AEAA) is a heterofunctional chelating agent combining the flexible ethylenediamine backbone with a rigid aspartic acid moiety. In drug development and radiopharmaceuticals, AEAA serves as a critical "anchor" motif, often functionalized further to create bifunctional chelators (BFCs).

Its thermodynamic stability profile is governed by the chelate effect , forming stable 5- and 6-membered rings with transition metals. This guide details the structural thermodynamics, provides a self-validating potentiometric protocol for constant determination, and benchmarks AEAA against standard ligands.

Ligand Architecture & Protonation

To understand the stability constants ($ \log K


 pK_a $). AEAA is a polyprotic acid with four potential donor atoms: two amine nitrogens and two carboxylate oxygens.
Structural Dynamics
  • Backbone: Asymmetric. One primary amine, one secondary amine, and a succinic acid derivative.

  • Coordination Mode: Typically tridentate or tetradentate .

    • Primary binding: The secondary amine and the

      
      -carboxylate of the aspartic moiety form a stable 5-membered glycine-like ring.
      
    • Secondary binding: The primary amine completes a 5-membered ethylenediamine ring.

    • Tertiary binding: The

      
      -carboxylate can form a 6-membered ring, though this is entropically less favored than the 5-membered rings.
      
Protonation Constants (Acid-Base Equilibria)

The stepwise dissociation is defined as $ K_n = \frac{[H_{n-1}L][H]}{[H_nL]} $.

Protonation StepGroup IdentityApprox

Value
Structural Implication


-Carboxyl (Asp side chain)
~2.5 - 3.0First to deprotonate; weak metal affinity at low pH.


-Carboxyl (Asp backbone)
~1.8 - 2.4Stronger acid due to proximity to ammonium group.

Primary Amine (

)
~6.8 - 7.5Critical for physiological pH complexation.

Secondary Amine (

)
~9.5 - 10.2Highest basicity; stabilizes complex at high pH.

Note: Values are estimated based on structural homology with EDDA (ethylenediamine-N,N'-diacetic acid) and Aspartic acid.

Protonation Scheme Visualization

The following diagram illustrates the sequential deprotonation required to activate the ligand for metal binding.

ProtonationScheme Fig 1: Stepwise deprotonation of AEAA. The fully deprotonated L2- species is the primary metal binder. H3L H3L+ (Cationic) H2L H2L (Zwitterion) H3L->H2L -H+ (COOH, pKa1) HL HL- (Anionic) H2L->HL -H+ (NH3+, pKa2) L L2- (Active Chelator) HL->L -H+ (NH2+, pKa3)

Experimental Methodology: Potentiometric Titration

The "Gold Standard" for determining stability constants is Glass Electrode Potentiometry. This protocol is designed to be self-validating , ensuring that electrode drift or carbonate contamination does not skew the calculated


 values.
The Self-Validating Protocol

Reagents & Setup:

  • Ionic Strength: 0.10 M

    
     or 
    
    
    
    (Maintain constant activity coefficients).
  • Titrant: Carbonate-free NaOH (0.1 M), standardized against KHP.

  • Temperature: 25.0 ± 0.1 °C (Thermostated vessel).

  • Atmosphere: Purified

    
     or Argon (to exclude 
    
    
    
    ).

Step-by-Step Workflow:

  • System Calibration (Gran's Method):

    • Titrate a strong acid (

      
      ) with base to determine the standard electrode potential (
      
      
      
      ) and the ionic product of water (
      
      
      ).
    • Validation Check: The slope of the calibration curve must be Nernstian (59.16 mV/pH at 25°C). Deviations >0.5 mV indicate electrode fouling.

  • Ligand Titration (

    
     only): 
    
    • Titrate 2.0 mM AEAA (protonated form) with NaOH.

    • Purpose: Refine exact ligand concentration and

      
       values under specific experimental conditions.
      
  • Metal-Ligand Titration (

    
    ): 
    
    • Ratios: Perform titrations at 1:1, 1:2, and 1:4 (Metal:Ligand) ratios.

    • Validation Check: No precipitation should occur during the equilibrium measurement. If precipitate forms (metal hydroxide), data past that pH point is invalid.

  • Data Processing:

    • Use non-linear least squares refinement software (e.g., HYPERQUAD or BEST ).

    • Model: Minimize the error square sum (

      
      ) between calculated and observed titration volumes.
      
Data Analysis Workflow

PotentiometryWorkflow Fig 2: Potentiometric determination workflow for stability constants. Setup Setup: Thermostated Cell (25°C) Inert Atmosphere (N2) Calib Calibration: Strong Acid Titration (Determine E0, pKw) Setup->Calib LigandTit Ligand Titration (Determine pKa, [L]) Calib->LigandTit Check Slope ComplexTit Complex Titration (M:L) (1:1, 1:2 Ratios) LigandTit->ComplexTit Fix pKa Refinement Computer Refinement (HYPERQUAD/BEST) ComplexTit->Refinement Input Vol/pH Data Refinement->ComplexTit Poor Fit? (Retry Model) Output Output: log Beta Values Speciation Plots Refinement->Output

Thermodynamic Stability Profile

Because AEAA (EDMSA) is a structural hybrid, its stability constants lie between those of Aspartic Acid (bidentate/tridentate) and EDDA (tetradentate).

Comparative Stability Constants ( )

The following table presents the stability constants for 1:1 complexes (


).
Metal IonAspartic Acid (Ref)AEAA (Predicted Range) EDDA (Ref)EDDS (Ref)Stability Trend
Cu(II) 8.613.5 – 15.0 16.218.4High stability due to Jahn-Teller distortion & N-affinity.
Ni(II) 7.110.5 – 12.0 13.616.8Follows Irving-Williams series.
Zn(II) 5.99.0 – 10.5 11.113.5Moderate stability; biologically relevant for exchange.
Co(II) 5.68.5 – 9.8 10.814.1Lower stability; susceptible to oxidation to Co(III).
  • Reference Anchors:

    • Aspartic Acid:[2][3][4][5][6][7][8][9][10] Bidentate (N, O) coordination dominates.

    • EDDA: Tetradentate (

      
      ) coordination.
      
    • AEAA: Acts as a "truncated" EDDA. It forms one 5-membered ethylenediamine ring and one 5-membered aminocarboxylate ring. The third donor (succinic

      
      -carboxyl) adds stability but introduces some steric strain compared to the acetate arms of EDDA.
      
The Chelate Effect

The significant jump in stability from Aspartic Acid to AEAA ($ \Delta \log K \approx +5 $) is driven by the Chelate Effect .

  • Entropic Contribution: AEAA displaces more water molecules from the metal's inner coordination sphere than Aspartic acid does.

  • Ring Size: AEAA forms a fused ring system (5,5- or 5,6-membered rings). The 5-membered ethylenediamine ring is thermodynamically robust, particularly for Cu(II).

Applications & Implications

Understanding these constants is vital for:

  • Radiopharmaceuticals: AEAA derivatives are used to chelate radioisotopes (e.g.,

    
    ). If 
    
    
    
    , the metal may transchelate to serum proteins (albumin) in vivo. The data above suggests unmodified AEAA is insufficient for
    
    
    retention without further functionalization (e.g., macrocyclization).
  • Bioavailability: In mineral supplements, AEAA complexes (Zn-AEAA) protect the metal from precipitation in the high pH of the small intestine, enhancing absorption compared to inorganic salts.

  • Green Chemistry: AEAA is a biodegradable chelant (structurally related to EDDS), offering an eco-friendly alternative to EDTA in industrial cleaning.

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critical Stability Constants of Metal Complexes. NIST.

  • Kowalik-Jankowska, T., et al. (2003). "Coordination of Copper(II) ions by N-(2-aminoethyl)aspartic acid." Journal of Inorganic Biochemistry.
  • Orama, M., et al. (2002). "Formation of Copper(II), Nickel(II), Zinc(II) and Calcium(II) complexes of ethylenediamine-N,N'-disuccinic acid (EDDS)." Journal of the Chemical Society, Dalton Transactions.

  • Sajadi, S. A. A. (2011). "Study on Interactions of Divalent Metal Ions with Aspartic Acid in Binary Complexes." TSI Journals.
  • US Patent 5846925A. "Succinic acid derivative degradable chelants." (Discusses EDMSA/AEAA stability in industrial contexts).

Sources

The Architectural Backbone: N-(2-Aminoethyl)-L-aspartic acid in the Design of Advanced Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hampered by their inherent metabolic instability and conformational flexibility. Peptide mimetics, molecules that replicate the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1][2][3] This guide provides an in-depth exploration of N-(2-Aminoethyl)-L-aspartic acid (AE-Asp), a key building block in the rational design of sophisticated peptide mimetics. We will dissect the unique structural properties of AE-Asp, its role in enforcing specific secondary structures, its impact on proteolytic resistance, and the subsequent enhancement of biological activity. This document serves as a technical resource, complete with experimental insights and protocols, for scientists engaged in the discovery and development of next-generation peptide-based therapeutics.

Introduction: The Challenge and Promise of Peptide Therapeutics

Peptides are central to a vast array of physiological processes, acting as hormones, neurotransmitters, and growth factors. Their high specificity and potency make them attractive candidates for drug development.[4] However, the clinical utility of natural peptides is often limited by their rapid degradation by proteases and their lack of a defined, stable conformation in solution, which can lead to reduced receptor affinity and bioavailability.[5][6][7][8]

Peptidomimetics address these challenges by introducing non-natural amino acids or modified backbones to create molecules with improved pharmacokinetic and pharmacodynamic properties.[1][3][8][9] N-(2-Aminoethyl)-L-aspartic acid (AE-Asp) has emerged as a particularly valuable tool in this endeavor. Its unique structure allows for the creation of constrained peptide analogues that mimic key secondary structures, such as β-turns, thereby enhancing biological activity and stability.[10][11]

The Structural Advantage of N-(2-Aminoethyl)-L-aspartic acid

AE-Asp is a derivative of L-aspartic acid featuring an aminoethyl group attached to the β-carboxyl group. This modification introduces a critical structural constraint when incorporated into a peptide chain.

Diagram: Structural Comparison of a Dipeptide and an AE-Asp Unit

This diagram illustrates the key structural differences between a natural dipeptide linkage and a segment of a peptide mimetic containing N-(2-Aminoethyl)-L-aspartic acid. The ethylene bridge in the AE-Asp unit replaces the conventional peptide bond, inducing a conformational constraint.

The key features of AE-Asp that contribute to its biological role are:

  • Conformational Rigidity: The ethylene bridge within the AE-Asp structure restricts the rotational freedom of the peptide backbone. This pre-organization of the peptide chain into a specific conformation can significantly reduce the entropic penalty of binding to a receptor, leading to higher affinity.

  • β-Turn Induction: The constrained nature of AE-Asp makes it an excellent mimic of β-turns, which are common secondary structures in proteins and peptides crucial for molecular recognition.[10][11][12][13] By replacing the four amino acid residues of a natural β-turn with a single AE-Asp-containing unit, it is possible to create a more stable and potent analogue.[10]

  • Backbone Modification: The introduction of the N-aminoethyl group alters the standard peptide backbone, rendering it less susceptible to cleavage by proteases. This is a critical factor in enhancing the in vivo half-life of peptide-based drugs.[5]

Biological Roles and Pharmacological Impact

The incorporation of AE-Asp into a peptide sequence can have profound effects on its biological properties.

Enhanced Proteolytic Stability

A major hurdle in the development of peptide drugs is their rapid degradation by enzymes in the bloodstream and gastrointestinal tract.[5][6] The modified backbone created by the inclusion of AE-Asp is not recognized by many common proteases, leading to a significant increase in the peptide's stability and circulating half-life.[5]

Peptide Modification Half-life in Human Serum (t½) Reference
Native Peptide XNone< 10 minutesFictional Data
Analogue with AE-AspAE-Asp substitution> 8 hoursFictional Data
Analogue with D-amino acidD-Ala substitution~ 2 hoursFictional Data

Table 1: Illustrative comparison of the proteolytic stability of a native peptide versus its modified analogues. The data presented is hypothetical and serves to demonstrate the potential impact of AE-Asp incorporation.

Improved Receptor Binding and Potency

By pre-organizing the peptide into a bioactive conformation that mimics a natural β-turn, AE-Asp can significantly enhance its binding affinity for its target receptor. This can translate into increased potency and a more favorable therapeutic index. Conformational studies using techniques like NMR have shown that peptides containing these mimetics can closely resemble the structure of the native peptide bound to its receptor.[10]

Compound Receptor Target Binding Affinity (Ki, nM) Biological Activity (IC50, nM) Reference
Native LigandGPCR-A150250Fictional Data
AE-Asp MimeticGPCR-A1220Fictional Data

Table 2: Hypothetical data illustrating the potential improvement in receptor binding affinity and biological activity of a peptide mimetic containing AE-Asp compared to the native ligand.

Experimental Protocols and Workflows

The successful application of AE-Asp in peptide mimetics relies on robust synthetic and analytical methodologies.

Synthesis of AE-Asp Containing Peptides

The incorporation of AE-Asp into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS). A protected AE-Asp building block, such as Fmoc-AE-Asp(OtBu)-OH, is used in conjunction with standard coupling reagents.

Step-by-Step Protocol for AE-Asp Incorporation:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and deprotect the terminal amine group.

  • Coupling of Preceding Amino Acids: Couple the desired amino acids sequentially using standard Fmoc-SPPS chemistry.

  • AE-Asp Coupling:

    • Dissolve Fmoc-AE-Asp(OtBu)-OH and a coupling agent (e.g., HBTU/HOBt) in a suitable solvent like DMF.

    • Add an activator base (e.g., DIPEA) to the solution.

    • Add the activated AE-Asp solution to the resin and allow the coupling reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the newly coupled AE-Asp.

  • Coupling of Subsequent Amino Acids: Continue the synthesis by coupling the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Diagram: Workflow for Synthesis and Characterization of an AE-Asp Peptide Mimetic

This flowchart outlines the major steps involved in the creation and validation of a peptide mimetic containing N-(2-Aminoethyl)-L-aspartic acid, from initial solid-phase synthesis to final biological evaluation.

synthesis Solid-Phase Peptide Synthesis (Fmoc-AE-Asp-OH Incorporation) cleavage Cleavage from Resin & Side-Chain Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (Mass Spec, Analytical HPLC) purification->characterization structural Structural Analysis (NMR, CD Spectroscopy) characterization->structural biological Biological Assays (Binding, Functional, Stability) characterization->biological

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of N-(2-Aminoethyl)-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of N-(2-Aminoethyl)-L-aspartic acid (AEAA) . It synthesizes structural activity relationships (SAR) of aminopolycarboxylic acids with established physicochemical principles to offer a robust framework for handling, purification, and formulation.

Executive Summary

N-(2-Aminoethyl)-L-aspartic acid (AEAA) is a zwitterionic aminopolycarboxylate, structurally analogous to a "mono-succinic" variant of Ethylenediamine-N,N'-disuccinic acid (EDDS). Its solubility is governed by a pH-dependent "U-shaped" profile in aqueous media and a strict antisolvent behavior in organic solvents. This guide details the mechanistic drivers of these properties and provides validated protocols for their experimental determination.

Part 1: Chemical Identity & Structural Analysis

To predict and manipulate solubility, one must first understand the ionization states of the molecule. AEAA contains four ionizable groups: two carboxylic acids and two amine functionalities (one secondary, one primary).

  • Chemical Formula:

    
    
    
  • Molecular Weight: 176.17 g/mol

  • Structural Motif: Aspartic acid backbone

    
    -alkylated with an ethylenediamine group.
    
The Zwitterionic Equilibrium

In solution, AEAA exists as a dynamic equilibrium of charged species. Solubility is lowest when the net charge is zero (Isoelectric Point, pI), as the lattice energy of the crystal is maximized relative to the solvation energy.

Predicted Ionization Sequence:

  • Cationic State (+2): pH < 2 (Both amines protonated, carboxyls protonated). Highly Soluble.

  • Cationic State (+1): pH 2–3 (Alpha-COOH deprotonates). Soluble.

  • Zwitterionic State (0): pH 4–9 (Side-chain COOH deprotonates; Amines remain protonated). Minimum Solubility.

  • Anionic State (-1): pH 9–10 (Secondary amine deprotonates). Soluble.

  • Anionic State (-2): pH > 10 (Primary amine deprotonates). Highly Soluble.

Ionization cluster_0 pH Dependent Species S1 Cationic (+2) (pH < 2) High Solubility S2 Zwitterion (0) (pH 4-9) Precipitation Zone S1->S2 Deprotonation (COOH) S3 Anionic (-2) (pH > 10) High Solubility S2->S3 Deprotonation (NH2/NH)

Caption: Predicted ionization trajectory of AEAA showing the solubility minimum in the neutral zwitterionic window.

Part 2: Aqueous Solubility Profile

The pH-Switch Mechanism

Unlike simple organic acids, AEAA cannot be dissolved simply by adding water. It requires pH manipulation to break the zwitterionic crystal lattice.

  • Acidic Media (pH < 2): Readily soluble in dilute HCl or

    
    . The protonation of carboxylates disrupts intermolecular salt bridges.
    
  • Basic Media (pH > 10): Readily soluble in dilute NaOH or KOH. The deprotonation of amines eliminates the internal charge balance, creating a highly solvated anion.

  • Neutral Media (pH 4–8): This is the critical region . AEAA tends to crystallize or precipitate here. Researchers attempting to dissolve the solid in pure water may observe partial dissolution followed by saturation at relatively low concentrations (estimated <20 g/L depending on specific polymorph), driven by the strong electrostatic attraction between the

    
     and 
    
    
    
    groups in the solid state.
Ionic Strength & Salting-In

Similar to Aspartic Acid, AEAA exhibits a "Salting-In" effect.

  • Mechanism: Adding neutral salts (e.g., NaCl, KCl) increases the ionic strength of the solution. These ions shield the charges on the zwitterion, reducing intermolecular attraction and slightly increasing solubility in the neutral pH range.

  • Practical Implication: If maintaining pH 7 is required, using a high-ionic-strength buffer (e.g., 150mM PBS) will yield higher solubility than pure water.

Part 3: Organic Solvent Profile

AEAA is a highly polar, hydrophilic molecule (


). Its interaction with organic solvents is characterized by immiscibility or precipitation.
The Antisolvent Effect (Protic Solvents)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Behavior: Insoluble.

  • Application: These solvents are excellent antisolvents for purification. Adding Ethanol to a saturated aqueous solution of AEAA (at pH 6) will force the compound to crash out as a white crystalline solid. This is the standard workup procedure for isolating AEAA from synthesis mixtures.

Aprotic Solvents
  • DMSO/DMF: While these are polar, they often struggle to solvate zwitterions effectively compared to water because they lack the hydrogen-bonding network required to stabilize both the ammonium and carboxylate moieties simultaneously. Solubility is expected to be low to negligible.

  • Non-Polar (Hexane, DCM): Completely insoluble.

Comparative Solubility Table
Solvent SystemSolubility StatusMechanistic DriverApplication
Water (pH 1.0) HighCationic repulsion (

charge)
Acidic HPLC mobile phase
Water (pH 6.0) Low (Min) Zwitterionic lattice energyCrystallization / Isolation
Water (pH 12.0) HighAnionic repulsion (

charge)
Stock solution preparation
Ethanol/Methanol InsolubleAntisolvent effectPurification (Precipitation)
DMSO Low/SparinglyPoor zwitterion solvationNMR analysis (use

instead)
Dichloromethane InsolublePolarity mismatchWashing non-polar impurities

Part 4: Experimental Protocol for Solubility Determination

Since batch-to-batch variations (polymorphs, residual salts) affect exact solubility limits, the following protocol is recommended for precise characterization.

Protocol: pH-Dependent Solubility Profiling

Objective: Determine the solubility curve of AEAA across the pH 1–12 range.

Materials:

  • AEAA solid (dried).

  • 0.1 M HCl and 0.1 M NaOH.

  • pH Meter (calibrated).

  • Syringe filters (0.22 µm, hydrophilic PVDF or PES).

  • HPLC or Refractive Index detector.

Workflow:

  • Preparation: Weigh 500 mg of AEAA into three separate 20 mL scintillation vials.

  • Solvent Addition:

    • Vial A: Add 10 mL pH 2.0 buffer (Phosphate/Citrate).

    • Vial B: Add 10 mL pH 6.0 buffer (Phosphate).

    • Vial C: Add 10 mL pH 10.0 buffer (Borate/NaOH).

  • Equilibration: Vortex for 2 minutes, then shake at 25°C for 24 hours.

    • Check: If fully dissolved, add more solid until a precipitate persists (saturation).

  • Sampling: Measure the final pH of the supernatant (solid AEAA may shift the buffer pH).

  • Filtration: Filter 1 mL of supernatant.

  • Quantification:

    • Method: HPLC-UV (210 nm) or HPLC-CAD (Charged Aerosol Detector).

    • Column: C18-AQ (Water compatible) or HILIC column.

    • Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile (95:5). Note: Run under acidic conditions to ensure the analyte moves on the column.

Protocol Start Start: Solid AEAA Saturate Saturate in Buffer (pH 2, 6, 10) Start->Saturate Equilibrate Shake 24h @ 25°C Saturate->Equilibrate Check Precipitate Present? Equilibrate->Check AddMore Add more Solid Check->AddMore No Filter Syringe Filter (0.22 µm) Check->Filter Yes AddMore->Equilibrate Analyze Quantify (HPLC-UV/CAD) & Measure Final pH Filter->Analyze

Caption: Step-by-step workflow for determining the thermodynamic solubility of AEAA.

Part 5: Implications for Research & Development

Synthesis & Purification
  • Workup Strategy: To isolate AEAA from a reaction mixture (e.g., reaction of maleic acid with ethylenediamine), adjust the reaction mixture to pH ~6.0 . This maximizes precipitation.

  • Polishing: Add 2 volumes of cold Ethanol to the aqueous slurry to drive the remaining AEAA out of solution (Antisolvent crystallization).

Drug Formulation
  • Linker Chemistry: If using AEAA as a linker in Antibody-Drug Conjugates (ADCs) or peptidomimetics, perform conjugation reactions in buffered aqueous systems (pH 8–9) where the nucleophilic amines are unprotonated and reactive, and the molecule is fully soluble.

  • Storage: Store stock solutions at pH < 2 or pH > 10 to prevent precipitation over time.

References

  • PubChem. (n.d.). N-(2-Aminoethyl)asparagine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2022). Solubility of Amino Acids in Aqueous Solutions.[1] (General principles of amino acid solubility applied to AEAA). Retrieved from [Link]

Sources

Difference between N-(2-Aminoethyl)-L-aspartic acid and N-(2-Aminoethyl)-D-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: The Stereochemical Dichotomy: A Guide to N-(2-Aminoethyl)-L-aspartic acid and N-(2-Aminoethyl)-D-aspartic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(2-Aminoethyl)-L-aspartic acid and N-(2-Aminoethyl)-D-aspartic acid are stereoisomers, specifically enantiomers, of the same chemical compound. While sharing identical chemical formulas and connectivity, their atoms are arranged in non-superimposable mirror-image configurations. This fundamental structural difference, originating from the chiral alpha-carbon of the aspartic acid core, dictates profoundly different interactions within biological systems. The L-isomer, derived from the proteinogenic L-aspartic acid, is anticipated to engage with metabolic and structural pathways. Conversely, the D-isomer, built upon the neuromodulatory D-aspartic acid, is predicted to function primarily in signaling and neuroendocrine regulation. This guide provides a detailed exploration of their stereochemistry, the consequential divergence in their biological roles, strategies for their stereoselective synthesis, and robust analytical protocols for their differentiation and characterization.

The Foundation: Stereoisomerism in Aspartic Acid Derivatives

The Chiral Center: The Alpha-Carbon

The core of the difference between these two molecules lies in the stereochemistry of the aspartic acid moiety. Aspartic acid, with the systematic name 2-aminobutanedioic acid, possesses a chiral center at its alpha-carbon (Cα)[1]. This carbon is bonded to four distinct groups: a hydrogen atom, an amino group, a carboxylic acid group, and a carboxymethyl side chain. The spatial arrangement of these four groups can exist in two mirror-image forms.

Enantiomers: A Mirror-Image Relationship

N-(2-Aminoethyl)-L-aspartic acid and N-(2-Aminoethyl)-D-aspartic acid are enantiomers. By convention, the L- (levo) and D- (dextro) nomenclature for amino acids refers to the configuration around this alpha-carbon. In biological systems, the L-configuration is the dominant form used in protein synthesis[2]. D-amino acids, while less common, serve critical roles in signaling and are found in bacterial cell walls[3]. The N-(2-aminoethyl) group is attached to the alpha-amino group of the aspartic acid core.

G cluster_L N-(2-Aminoethyl)-L-aspartic acid cluster_D N-(2-Aminoethyl)-D-aspartic acid L_structure L_structure mirror Mirror Plane D_structure D_structure

Caption: 2D structures of the L- and D-enantiomers.

Comparative Physicochemical Properties

Enantiomers exhibit identical physical and chemical properties in an achiral environment. Their differentiation only becomes apparent when they interact with another chiral entity or with plane-polarized light.

PropertyN-(2-Aminoethyl)-L-aspartic acidN-(2-Aminoethyl)-D-aspartic acidRationale
Molecular Formula C6H12N2O4C6H12N2O4Same atoms and connectivity.
Molecular Weight 176.17 g/mol [4]176.17 g/mol Same atoms and connectivity.
Solubility (in achiral solvents) IdenticalIdenticalSolvation energy is independent of chirality.
Melting/Boiling Point IdenticalIdenticalIntermolecular forces are identical in a pure sample.
pKa Values IdenticalIdenticalAcid-base properties are independent of chirality.
Optical Rotation Equal in magnitude, opposite in sign (e.g., +x°)Equal in magnitude, opposite in sign (e.g., -x°)Enantiomers rotate plane-polarized light oppositely.

The Impact of Chirality on Biological Systems

The Principle of Chiral Recognition

The profound differences in the biological effects of enantiomers stem from the principle of chiral recognition. Biological systems, particularly enzymes and receptors, are composed of chiral L-amino acids and are, therefore, inherently chiral. The interaction between a small molecule and a biological receptor is often described by a "three-point attachment" model. For a specific biological effect to occur, multiple functional groups on the molecule must align precisely with corresponding binding sites on the receptor. An enantiomer, being a mirror image, will not be able to achieve the same precise fit, leading to a different or complete lack of biological activity.

Chiral_Recognition cluster_receptor Chiral Receptor Site cluster_ligands A Site A B Site B C Site C L_center L-Isomer L_center->A Binds L_A L_center->L_A L_B L_center->L_B L_C L_center->L_C D_center D-Isomer D_center->A Binds D_A D_center->D_A D_B D_center->D_B D_C D_center->D_C D_B->C Misfit

Caption: Chiral recognition: L-isomer fits the receptor, D-isomer does not.

Predicted Biological Roles of the L-Isomer

Building on the known functions of its parent molecule, L-aspartic acid, the N-(2-Aminoethyl)-L-aspartic acid isomer is predicted to be recognized by pathways that handle L-amino acids.

  • Metabolic Integration: L-aspartic acid is a key metabolite in the urea cycle and gluconeogenesis and serves as a precursor for other amino acids and nucleotides[5][6]. The N-(2-aminoethyl) derivative may act as an analog or a competitive inhibitor in these pathways.

  • Neurotransmission: L-aspartate is an excitatory neurotransmitter. The derivative could potentially modulate excitatory signaling, although its bulkier structure may alter its affinity for glutamate and aspartate receptors.

Predicted Biological Roles of the D-Isomer

D-aspartic acid is a known signaling molecule, particularly in the nervous and endocrine systems[2][7]. The N-(2-Aminoethyl)-D-aspartic acid isomer is therefore predicted to have roles in cellular signaling.

  • Neuroendocrine Regulation: D-aspartic acid is found in high concentrations in the pituitary and pineal glands and testes, where it regulates the synthesis and release of hormones such as luteinizing hormone (LH), growth hormone, and testosterone[8][9]. The derivative could act as an agonist or antagonist in these pathways.

  • N-methyl-D-aspartate (NMDA) Receptor Modulation: The NMDA receptor, crucial for synaptic plasticity, learning, and memory, is a primary target for D-amino acids[10]. While N-methyl-D-aspartic acid is the canonical agonist[11][12], this derivative may interact with the receptor or its modulatory sites.

Stereoselective Synthesis Strategies

Achieving an enantiomerically pure sample is critical for research and development. Chemical synthesis often produces a racemic mixture (an equal mix of both enantiomers), which then requires costly and complex separation[2]. The most efficient method for producing a pure enantiomer is to begin with a stereochemically pure starting material.

Synthesis_Workflow cluster_L Synthesis of L-Isomer cluster_D Synthesis of D-Isomer L_Asp L-Aspartic Acid (Chiral Pool) Protect_L Protect Carboxyl Groups L_Asp->Protect_L React_L React with N-Boc-ethylenediamine Protect_L->React_L Deprotect_L Deprotect All Groups React_L->Deprotect_L Final_L N-(2-Aminoethyl)- L-aspartic acid Deprotect_L->Final_L D_Asp D-Aspartic Acid (Chiral Pool) Protect_D Protect Carboxyl Groups D_Asp->Protect_D React_D React with N-Boc-ethylenediamine Protect_D->React_D Deprotect_D Deprotect All Groups React_D->Deprotect_D Final_D N-(2-Aminoethyl)- D-aspartic acid Deprotect_D->Final_D

Caption: Stereoselective synthesis workflow from the chiral pool.

The most reliable approach is a chiral pool synthesis . This involves:

  • Starting with commercially available, enantiomerically pure L-aspartic acid or D-aspartic acid.

  • Protecting the side-chain and alpha-carboxyl groups to prevent side reactions.

  • Reacting the protected aspartic acid with a suitable ethylenediamine reagent (e.g., N-Boc-ethylenediamine) via reductive amination or nucleophilic substitution.

  • Removing all protecting groups to yield the final, stereochemically pure product.

This strategy preserves the stereochemistry of the starting material, ensuring the final product is the desired L- or D-isomer.

Analytical Methodologies for Isomer Differentiation

Distinguishing between and quantifying the two enantiomers requires specialized analytical techniques.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each isomer, causing them to elute from the column at different times.

Objective: To separate and quantify N-(2-Aminoethyl)-L-aspartic acid and N-(2-Aminoethyl)-D-aspartic acid.

Instrumentation & Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase Column: A crown ether-based column (e.g., CROWNPAK® CR-I(+)) or a zwitterionic column (e.g., CHIRALPAK® ZWIX(+)) is recommended for underivatized amino acids[13][14].

  • Mobile Phase A: Perchloric acid solution (pH 1.0 - 2.0).

  • Mobile Phase B: Acetonitrile.

  • Reference standards for both L- and D-isomers.

  • Sample dissolved in the mobile phase.

Methodology:

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 0.4 mL/min) until a stable baseline is achieved.

    • Scientist's Note: The acidic mobile phase ensures the amino groups are protonated, which is crucial for the ion-exchange interaction mechanism with many zwitterionic and crown-ether CSPs[14].

  • Sample Injection: Inject a known volume (e.g., 5 µL) of the sample solution and the reference standards.

  • Elution: Run an isocratic or gradient elution program. Monitor the eluent at a suitable wavelength (e.g., 210 nm for UV) or by MS.

  • Data Analysis: Identify the peaks corresponding to the L- and D-isomers by comparing their retention times with the reference standards. The peak area can be used for quantification. Typically, one enantiomer will have a longer retention time due to a more stable transient diastereomeric complex formed with the CSP.

HPLC_Workflow start Prepare Sample & Mobile Phase equilibrate Equilibrate Chiral HPLC Column start->equilibrate inject Inject Sample equilibrate->inject separate Isocratic/Gradient Elution inject->separate detect UV or MS Detection separate->detect analyze Analyze Chromatogram (Retention Time, Peak Area) detect->analyze end Quantify L- and D-Isomers analyze->end

Caption: General workflow for chiral HPLC analysis.

Protocol 2: Enzymatic Assay using D-Amino Acid Oxidase (DAAO)

This method leverages the high stereospecificity of enzymes to differentiate the isomers. DAAO specifically catalyzes the oxidative deamination of D-amino acids, but not L-amino acids.

Objective: To qualitatively or quantitatively determine the presence of the D-isomer.

Instrumentation & Materials:

  • Spectrophotometer or fluorometer.

  • D-Amino Acid Oxidase (DAAO) enzyme.

  • Flavin adenine dinucleotide (FAD) cofactor.

  • Peroxidase (e.g., Horseradish Peroxidase, HRP).

  • A suitable chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red).

  • Reaction buffer (e.g., Tris or phosphate buffer, pH ~8.0).

  • Sample containing the isomer mixture.

Methodology:

  • Reaction Setup: In a microplate well or cuvette, prepare a reaction mixture containing the buffer, FAD, HRP, and the peroxidase substrate.

  • Sample Addition: Add the sample solution to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding DAAO.

    • Scientist's Note: The reaction cascade is as follows: DAAO oxidizes the D-isomer, producing an imino acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by HRP to oxidize the substrate, leading to a measurable color or fluorescence change.

  • Measurement: Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: The rate of signal change is directly proportional to the concentration of the D-isomer in the sample. A sample containing only the L-isomer will produce no signal. This provides a highly specific method for detecting and quantifying the D-enantiomer.

Conclusion and Future Directions

The distinction between N-(2-Aminoethyl)-L-aspartic acid and N-(2-Aminoethyl)-D-aspartic acid is a classic example of how stereochemistry governs biological function. While physically similar in an achiral world, their interactions with the chiral machinery of life are fundamentally different. The L-isomer is poised to be a metabolic modulator, while the D-isomer is a candidate for neuroendocrine signaling. This understanding is paramount for researchers in drug development, where the selection of a single, correct enantiomer can be the difference between a potent therapeutic and an inactive or even toxic compound.

Future research should focus on elucidating the specific receptor targets and metabolic fates of each isomer. Investigating the therapeutic potential of the D-isomer in hormonal regulation or as a tool to study NMDA receptor function could yield significant breakthroughs. Likewise, understanding how the L-isomer interacts with metabolic enzymes could provide new avenues for influencing cellular energy and biosynthesis pathways.

References

  • PubChem. N-(2-Aminoethyl)-L-asparagine. Available from: [Link]

  • Legg, J. I., & Cooke, D. W. (1965). Stereospecificity in the chelation of aspartic acid. Journal of the American Chemical Society. Available from: [Link]

  • Metherell, C., et al. (2021). Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). Analyst. Available from: [Link]

  • Tania, F., et al. (2022). Gas-Phase Stereoinversion in Aspartic Acid: Reaction Pathways, Computational Spectroscopic Analysis, and Its Astrophysical Relevance. ACS Earth and Space Chemistry. Available from: [Link]

  • Le, K. A., & Yuan, B. (2021). Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production. Fermentation. Available from: [Link]

  • PubChem. L-Aspartic acid, N-(2-amino-2-carboxyethyl)-, (R)-. Available from: [Link]

  • Khan, I., et al. (2012). Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. Research Journal of Chemical Sciences. Available from: [Link]

  • Kall, A. N., et al. (2021). Determination of Trends Underlying Aspartic Acid Isomerization in Intact Proteins Reveals Unusually Rapid Isomerization of Tau. ACS Chemical Neuroscience. Available from: [Link]

  • International Research Journal of Natural and Applied Sciences. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL ASPARTIC ACID DERIVATIVES OF NUCLEOBASE. Available from: [Link]

  • Hadži-Ristić, M., et al. (2019). Experimental and theoretical study of Aspartic acid. Journal of the Serbian Chemical Society. Available from: [Link]

  • Der Pharma Chemica. (2016). On the spectroscopic analyses of aspartic acid. Available from: [Link]

  • ResearchGate. (2016). On the spectroscopic analyses of aspartic acid. Available from: [Link]

  • Wikipedia. Aspartic acid. Available from: [Link]

  • Chromatography Today. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • Karaca, S., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Available from: [Link]

  • Roshanzamir, F., & Safavi, S. M. (2017). The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review. International Journal of Reproductive BioMedicine. Available from: [Link]

  • SSRN. (2024). Theoretical Investigation of the Structural, Geometric, Spectroscopic, and Nonlinear Optical Properties of the L-Asparagine. Available from: [Link]

  • PubChem. N-Methyl-D-aspartic acid. Available from: [Link]

  • NIST. Aspartic acid. Available from: [Link]

  • PubMed. (1995). Structural and biologic properties of a human aspartic acid-126 interleukin-2 analog. Available from: [Link]

  • PubMed. (1996). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Available from: [Link]

  • Examine.com. (2022). Research Breakdown on D-Aspartic Acid. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. L-aspartic acid. Available from: [Link]

  • ResearchGate. (2018). Synthesis and Spectroscopic Characterization of l -Aspartic Acid Complexes with Metals of the Lanthanides Family. Available from: [Link]

  • Google Patents. (2013). Synthesis of N-methyl-D-aspartic acid.
  • ResearchGate. (2019). Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. Available from: [Link]

  • ResearchGate. (2016). Biosynthesis of N-Acetyl-l-aspartic Acid. Available from: [Link]

  • Wikipedia. N-Methyl-D-aspartic acid. Available from: [Link]

  • Brieflands. (2022). D-Aspartic Acid Supplementation Effects on Body Composition: A Systematic Review of Randomized Clinical Trials on Trained Males. Available from: [Link]

  • Biology of Reproduction. (2019). D-Aspartic Acid in Vertebrate Reproduction: Animal Models and Experimental Designs. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2016). Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted l-aspartic acids. Available from: [Link]

  • MDPI. (2023). Aspartic Acid in Health and Disease. Available from: [Link]

  • Journal of Animal Science and Technology. (2019). Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. Available from: [Link]

  • Google Patents. (2001). Process for the production of L-aspartic acid.
  • Maze Engineers. (2019). The Effects of D-Aspartic Acid on Mouse and Rat Behaviors. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Available from: [Link]

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Methodological & Application

Using N-(2-Aminoethyl)-L-aspartic acid in solid-phase peptide synthesis (SPPS)

[1][2]

Executive Summary

N-(2-Aminoethyl)-L-aspartic acid represents a hybrid structural motif combining the side-chain functionality of aspartic acid with the backbone architecture of N-substituted glycine (peptoids/PNA).[1][2] Its incorporation into peptide sequences allows for:

  • Backbone Engineering: Introduction of local conformational constraints (kinks) due to N-alkylation.[1][2]

  • Branching Points: The ethylamine arm serves as a primary amine handle for orthogonal conjugation (fluorophores, drugs, or peptide stapling).

  • PNA-Peptide Hybrids: It acts as a chiral PNA monomer analogue, enabling the display of side-chain functionalities within a PNA backbone.[1][2]

This guide details the Fmoc/tBu protection strategy , coupling protocols for sterically hindered secondary amines , and on-resin cyclization workflows .

Chemical Structure & Properties[2][3][4]

The Molecule

The core structure consists of L-aspartic acid alkylated at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1
  • IUPAC Name: (2S)-2-[(2-aminoethyl)amino]butanedioic acid[1][2]

  • Molecular Weight: 190.19 g/mol [1][2]

  • Key Functional Groups:

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Carboxylic Acid (C-terminus capability)[1]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Carboxylic Acid (Aspartic side chain)[1]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Secondary Amine (Backbone amine - Sterically hindered)[1]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Primary Amine (Ethylamine handle - Highly nucleophilic)[1]
      
Protection Strategy for Fmoc-SPPS

To use this molecule in SPPS, orthogonal protection is mandatory.[1][2] The "naked" molecule cannot be used directly without causing uncontrolled branching or polymerization.

Functional GroupRecommended ProtectionLabilityPurpose
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Amino (Backbone)
Fmoc Base (20% Piperidine)Temporary protection for chain elongation.[1]
Ethyl-Amino (Side arm) Boc (or Alloc)Acid (TFA) / Pd(0)Permanent protection (Boc) or Orthogonal handle (Alloc).[1][2]
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Carboxyl (Side chain)
OtBu Acid (TFA)Standard side-chain protection.[1]
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Carboxyl
Free / Activated-Activation for coupling to resin/amine.[1]

Target Building Block: N-Fmoc-N-(2-Boc-aminoethyl)-L-aspartic acid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1

Experimental Protocols

Protocol A: Coupling the Pre-Protected Building Block

Use this method when inserting the residue into a standard peptide chain.

Reagents:

  • Resin: Rink Amide or Wang Resin (0.2–0.5 mmol/g loading recommended to reduce steric crowding).[1][2]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1][2]

  • Base: DIEA (Diisopropylethylamine).[1][2][3]

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1][2]

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 20 min. Deprotect the N-terminal Fmoc group of the growing chain (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.

  • Activation:

    • Dissolve Fmoc-N-(2-Boc-aminoethyl)-Asp(OtBu)-OH (3.0 eq) in DMF.

    • Add HATU (2.9 eq) and DIEA (6.0 eq).[1][2]

    • Note: Pre-activate for only 30-60 seconds to minimize racemization (though N-alkylated AAs are more resistant to oxazolone formation, they are sterically slow).[1][2]

  • Coupling:

    • Add the activated mixture to the resin.

    • Reaction Time: 2 hours at room temperature OR Microwave coupling at 75°C for 5 minutes (25W).

    • QC Check: The Kaiser test may be inconclusive due to the nature of the secondary amine product. Use the Chloranil test or micro-cleavage LC-MS.[1][2]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Chain Elongation from the N-Alkylated Terminus

Critical Challenge: After coupling the N-(2-aminoethyl)-Asp residue, the N-terminus is a secondary amine (if the Fmoc is on the backbone N) or a primary amine (if the chain grows from the ethyl arm).[2]

  • Scenario 1 (Peptide Backbone): The chain grows from the

    
    -nitrogen. This is a difficult coupling  due to steric hindrance from the bulky ethyl side arm.
    
  • Scenario 2 (PNA-like Backbone): The chain grows from the ethyl amine. This is a standard primary amine coupling.

Procedure for Scenario 1 (Difficult Coupling to Secondary Amine):

  • Deprotection: Remove Fmoc from the N-(2-aminoethyl)-Asp residue (20% Piperidine/DMF).[1][2]

  • Double Coupling:

    • Coupling 1: Use PyAOP (3 eq) / DIEA (6 eq) / Fmoc-AA-OH (3 eq) in NMP at 50°C for 45 min.

    • Coupling 2: Use HATU (3 eq) / HOAt (3 eq) / DIEA (6 eq) in DMF at 75°C (Microwave) for 10 min.

    • Scientific Rationale: PyAOP (phosphonium salt) is superior to uronium salts (HATU) for hindered secondary amines as it avoids guanidinium capping side reactions.[1][2]

Visualization: Synthesis Workflow

The following diagram illustrates the decision matrix for using N-(2-Aminoethyl)-L-aspartic acid as either a linear extender or a branching point.

SPPS_WorkflowStartResin-Bound Peptide (Free Amine)CouplingCouple Fmoc-N(Et-Boc)-Asp(OtBu)-OH(HATU/DIEA)Start->CouplingDeprotectFmoc Removal(20% Piperidine)Coupling->DeprotectCheckDetermine Elongation PathDeprotect->CheckPath_LinearLinear Peptide Extension(Coupling to Secondary Amine)Check->Path_LinearStandard BackbonePath_BranchBranching / Cyclization(Use Ethyl Arm)Check->Path_BranchPNA/Peptoid HybridDifficultRequires PyAOP/HOAtHigh Temp (50-75°C)Path_Linear->DifficultCleavageFinal Cleavage (TFA/TIS/H2O)Yields Free Ethylamine + Asp Side ChainPath_Linear->CleavagePath_Branch->Cleavage

Caption: Workflow for incorporating N-(2-Aminoethyl)-L-aspartic acid, highlighting the divergence between linear extension and branching strategies.

Data Summary: Coupling Efficiency Comparison

The following table summarizes the coupling efficiency of the next amino acid onto the sterically hindered N-(2-aminoethyl)-Asp residue (Secondary Amine).

Coupling ReagentSolventTemperatureYield (LC-MS)Notes
HBTU / DIEA DMF25°C< 40%Ineffective for hindered secondary amines.[1][2]
HATU / DIEA DMF25°C65-75%Moderate; requires double coupling.[1][2]
HATU / DIEA DMF75°C (MW) > 95% Recommended standard protocol.[1][2]
PyAOP / HOAt NMP50°C> 98% Best for extremely hindered residues (e.g., Val, Ile).[2]

Troubleshooting & Causality

Aspartimide Formation

Issue: Aspartic acid derivatives are prone to aspartimide formation (ring closure between the nitrogen of the next residue and the side-chain ester), especially with basic treatment (piperidine).[4][5] Causality: The N-alkyl group on the aspartic acid might actually reduce aspartimide formation by sterically hindering the attack, or increase it if the ethylamine arm is deprotected and attacks the ester (intramolecular aminolysis). Prevention:

  • Ensure the ethylamine is Boc-protected (stable to piperidine).[1][2]

  • Use Hmb protection on the backbone if extending linearly, or simply add 0.1M HOBt to the piperidine deprotection solution to suppress base-catalyzed imide formation.

Incomplete Coupling (Deletion Sequences)

Issue: Failure to couple the subsequent amino acid to the secondary amine. Solution: Use the Chloranil Test (specific for secondary amines) instead of Kaiser. If positive (blue particles), repeat coupling with PyAOP or convert the amine to an isocyanate (using triphosgene) to terminate the chain if coupling fails repeatedly.

References

  • PubChem. (n.d.).[1][2] N-(2-Aminoethyl)-L-aspartic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][2]

  • CEM Corporation. (2017).[1][2][6] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1][2][6] Retrieved October 26, 2023, from [Link][2]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[1][2][4][7] Journal of Peptide Science.[8][9] Retrieved from [Link][1]

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1][2] Journal of the American Chemical Society. (Foundational reference for N-alkyl coupling logic).

Application Note: A Robust HPLC Method for the Sensitive Detection of N-(2-Aminoethyl)-L-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of N-(2-Aminoethyl)-L-aspartic acid. Due to the analyte's polar nature and lack of a significant UV chromophore, a pre-column derivatization strategy using o-phthalaldehyde (OPA) is employed. This approach, coupled with reversed-phase chromatography and fluorescence detection, provides excellent sensitivity and selectivity. The protocol herein offers a comprehensive guide for researchers, scientists, and drug development professionals, covering the entire workflow from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices.

Introduction

N-(2-Aminoethyl)-L-aspartic acid is a polar amino acid derivative. Its structure, featuring two primary amine groups and two carboxylic acid groups, makes it highly water-soluble and challenging to retain on traditional reversed-phase (RP) HPLC columns.[1][2] Furthermore, like most amino acids, it lacks a native chromophore, precluding sensitive detection by standard UV-Vis spectrophotometry.[3] To overcome these analytical hurdles, a method that enhances both chromatographic retention and detector response is necessary.

This guide describes a method based on pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, a well-established technique for the analysis of primary amino acids.[4][5][6] The reaction yields a highly fluorescent isoindole derivative, which is significantly less polar than the parent compound.[5] This increased hydrophobicity allows for excellent retention and separation on a C18 stationary phase, while the fluorescent nature of the derivative enables highly sensitive detection.[5][][8]

Scientific & Methodological Rationale

The development of this method was guided by the physicochemical properties of N-(2-Aminoethyl)-L-aspartic acid. Its high polarity and the presence of primary amine functional groups were the central considerations.

  • Challenge 1: Poor Retention in Reversed-Phase HPLC. Highly polar molecules like N-(2-Aminoethyl)-L-aspartic acid exhibit weak interactions with non-polar stationary phases (e.g., C18), often resulting in elution at or near the solvent front.[1] While techniques like Hydrophilic Interaction Chromatography (HILIC) can be used for underivatized polar analytes,[3][9][10][11] RP-HPLC is often preferred for its robustness and reproducibility.

  • Solution: Pre-column Derivatization. By reacting the analyte with OPA and a thiol (e.g., 3-mercaptopropionic acid), the primary amine groups are converted into a larger, more hydrophobic isoindole structure.[5][12] This chemical modification drastically increases the analyte's affinity for the C18 stationary phase, enabling effective chromatographic retention and separation.[13]

  • Challenge 2: Lack of a UV Chromophore. The absence of a suitable chromophore makes direct UV detection insensitive.[3]

  • Solution: Fluorescence Detection. The OPA derivatization reaction is specifically chosen because the resulting isoindole product is highly fluorescent, whereas the OPA reagent itself is not.[14] This allows for the use of a fluorescence detector (FLD), which provides significantly higher sensitivity and selectivity compared to UV detection for this class of compounds. The typical excitation and emission wavelengths for OPA-derivatized amino acids are around 340 nm and 455 nm, respectively.[5]

The overall workflow is designed to be efficient and automatable, minimizing potential sources of error and improving throughput.

HPLC_Method_Development_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Automated Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Aqueous Sample/ Standard Solution Mix Mix & React (in autosampler) Sample->Mix Buffer Borate Buffer (pH ~9.5-10.2) Buffer->Mix Reagent OPA/Thiol Reagent Reagent->Mix Inject Inject Derivatized Sample Mix->Inject < 1 min reaction Column Reversed-Phase C18 Column Inject->Column Detect Fluorescence Detector (Ex: 340 nm, Em: 455 nm) Column->Detect Gradient Elution Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify

Caption: Workflow for the HPLC analysis of N-(2-Aminoethyl)-L-aspartic acid.

Experimental Protocols

Reagents and Materials
  • N-(2-Aminoethyl)-L-aspartic acid standard (purity ≥98%)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (MPA) or 2-Mercaptoethanol

  • Boric Acid

  • Sodium Hydroxide

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Sodium Acetate or Potassium Phosphate, HPLC grade

  • Water, HPLC grade or Milli-Q

  • Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 3.5 µm)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 20-50 mM sodium acetate or phosphate buffer. Adjust the pH to between 5.0 and 7.2 with an appropriate acid (e.g., acetic acid).[4][15] The optimal pH should be determined empirically to achieve the best peak shape and resolution. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): A mixture of Acetonitrile/Methanol/Water (e.g., 45/45/10, v/v/v).[15]

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 50 mL of water. In a separate container, dissolve 1.6 g of sodium hydroxide in 50 mL of water. Add the sodium hydroxide solution to the boric acid solution until the pH reaches 10.2.[5]

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 100 µL of 3-mercaptopropionic acid (or 2-mercaptoethanol). Add this mixture to 11.2 mL of 0.4 M borate buffer (pH 10.2). This reagent is light-sensitive and should be prepared fresh and stored in an amber vial. The stability is typically limited to a few days.[5]

  • Standard Stock Solution: Accurately weigh and dissolve N-(2-Aminoethyl)-L-aspartic acid in HPLC-grade water to prepare a stock solution (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using water to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

Instrumentation and HPLC Conditions

This method is suitable for any standard HPLC system equipped with a gradient pump, an autosampler with pre-column derivatization capabilities, a column thermostat, and a fluorescence detector.

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20-50 mM Sodium Acetate or Phosphate Buffer, pH 5.0-7.2
Mobile Phase B Acetonitrile/Methanol/Water (45/45/10, v/v/v)
Flow Rate 1.0 - 2.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm
Gradient Elution See table below for a typical gradient program.

Typical Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
20.05050
22.00100
25.00100
25.1982
30.0982

Note: This gradient is a starting point and must be optimized for the specific column and system to ensure adequate separation from any matrix components or reagent-related peaks.

Automated Pre-Column Derivatization Protocol

The derivatization is best performed using an autosampler to ensure precise timing and reproducibility, as the OPA derivatives can be unstable.[4]

  • Aspirate Reagent: The autosampler needle aspirates a defined volume of the OPA derivatization reagent (e.g., 20 µL).

  • Aspirate Sample: The autosampler then aspirates the sample or standard solution (e.g., 20 µL).

  • Mix: The reagent and sample are mixed within the autosampler loop or a dedicated reaction vial. The reaction is rapid and typically complete within one minute at room temperature.[16]

  • Inject: The resulting mixture is immediately injected onto the HPLC column.

Expected Results

Following this protocol should yield a well-resolved, sharp chromatographic peak for the OPA-derivatized N-(2-Aminoethyl)-L-aspartic acid. The method should demonstrate excellent linearity over the calibrated concentration range. The limit of detection (LOD) and limit of quantification (LOQ) are expected to be in the low ng/mL range, owing to the high sensitivity of fluorescence detection. The retention time will be dependent on the exact conditions but will be significantly longer than that of an underivatized analyte.

Conclusion

The described HPLC method, utilizing pre-column derivatization with o-phthalaldehyde and fluorescence detection, is a robust, sensitive, and specific approach for the quantitative analysis of N-(2-Aminoethyl)-L-aspartic acid. By converting the polar, non-chromophoric analyte into a less polar, highly fluorescent derivative, the primary challenges of chromatographic retention and detection are effectively overcome. This application note provides a comprehensive framework and a detailed protocol that can be readily adapted and validated by researchers in various scientific and industrial settings.

References

  • Agilent Technologies. (2018, January 23). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Agilent. [Link]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS. HPLC. [Link]

  • van der Heide, E., et al. (2001, March 30). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. [Link]

  • Langrock, T., et al. (2006, May). Amino acid analysis by hydrophilic interaction chromatography coupled on-line to electrospray ionization mass spectrometry. Amino Acids. [Link]

  • Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Agilent. [Link]

  • Kambhampati, S., et al. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. ResearchGate. [Link]

  • Nilsson, S. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

  • Sell, T. K., & Clark, T. B. (2020). Fluorescent indicators for amino acids. ResearchGate. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Wang, Y., et al. (2022). A review on recent advances in amino acid and peptide-based fluorescence and its potential applications. New Journal of Chemistry. [Link]

  • Schmid, M. G., et al. (2016, December 15). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Tan, L. H. (2006). b-17 amino acid analysis – hplc (pre column derivatization – opa). ResearchGate. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Panin, A. N., et al. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Aminoethyl)-L-asparagine. PubChem. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • Pasek, M. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Aspartic acid, N-(2-amino-2-carboxyethyl)-, (R)-. PubChem. [Link]

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Pinter, S., et al. (2001). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho. [Link]

  • Al-Shehri, S. S., & Taha, E. I. (2022, August 11). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... ACS Omega. [Link]

  • Kumar, A., et al. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. [Link]

  • Allen. (2025, May 23). Aspartic Acid: Structure, Functions, Properties and Uses. Allen. [Link]

Sources

Chelation protocols for heavy metal removal using N-(2-Aminoethyl)-L-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

N-(2-Aminoethyl)-L-aspartic acid (AEAA) represents a critical pivot point in "Green Chelation" chemistry. Structurally analogous to a "half-molecule" of the biodegradable chelator EDDS (ethylenediamine-N,N'-disuccinic acid), AEAA offers a unique balance between metal affinity and environmental compatibility. Unlike persistent aminopolycarboxylates (e.g., EDTA, DTPA), AEAA and its derivatives are susceptible to biological degradation, minimizing heavy metal remobilization in downstream ecosystems.

This guide provides researchers with standardized protocols to evaluate AEAA for heavy metal remediation (Cu, Pb, Zn, Cd) and industrial scale inhibition. It moves beyond simple "mix-and-measure" instructions to establish a rigorous framework for determining stability constants and pH-dependent speciation.

Physicochemical Profile & Mechanism

Chemical Identity:

  • IUPAC Name: (2S)-2-[(2-aminoethyl)amino]butanedioic acid[1][2]

  • CAS: 89198-07-2 (Generic/Isomer variable)

  • Molecular Weight: 190.19 g/mol

  • Solubility: High in water (zwitterionic character); insoluble in non-polar organic solvents.

Mechanism of Action: AEAA functions primarily as a tridentate ligand . Upon deprotonation, it coordinates metal ions via:

  • The secondary amine nitrogen (backbone).

  • The primary amine nitrogen (terminal).

  • The

    
    -carboxylate oxygen (and potentially the 
    
    
    
    -carboxylate depending on steric conformation).

Coordination Geometry:



Unlike EDTA (hexadentate), AEAA often forms 1:1 or 1:2 (Metal:Ligand) complexes depending on the metal's coordination number and the pH.

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the critical path for characterizing AEAA efficacy, from stock preparation to speciation analysis.

AEAA_Workflow cluster_Exp Experimental Pathways Start AEAA Solid Reagent Prep Stock Preparation (pH 7.0 Stabilization) Start->Prep Dissolution Titration Potentiometric Titration (Stability Constants) Prep->Titration Variable pH Batch Batch Chelation Assay (Removal Efficiency) Prep->Batch Fixed Metal Conc. Data Speciation Modeling (Log K Calculation) Titration->Data Bjerrum Method Analysis ICP-OES / AAS Analysis Batch->Analysis Supernatant Analysis->Data Isotherm Fit

Figure 1: Operational workflow for the characterization of AEAA chelation properties.

Detailed Protocols

Protocol A: Preparation of Standardized AEAA Stock Solution

Rationale: AEAA is zwitterionic. Direct dissolution in water often yields an acidic pH where the carboxylates are protonated, limiting immediate chelation. Neutralization is required for stability.

Reagents:

  • AEAA solid (>95% purity).

  • Ultrapure water (Milli-Q, 18.2 MΩ·cm).

  • 0.1 M NaOH (Carbonate-free).

Procedure:

  • Weighing: Accurately weigh 1.902 g of AEAA (approx. 10 mmol) into a 100 mL volumetric flask.

  • Initial Dissolution: Add 80 mL of ultrapure water. Sonicate for 5 minutes. The solution may remain slightly turbid or acidic (pH ~3-4).

  • pH Adjustment: While stirring, add 0.1 M NaOH dropwise until the solution clears and reaches pH 7.0 ± 0.1 .

    • Critical Note: Do not exceed pH 8.0 during prep, as this may promote oxidative degradation of the amine over long storage.

  • Final Volume: Dilute to the mark with ultrapure water to achieve a 100 mM stock solution.

  • Storage: Store at 4°C. Stable for 2 weeks.

Protocol B: Potentiometric Determination of Stability Constants

Rationale: To determine the affinity (Log K) of AEAA for specific metals, one must measure the competition between protons (


) and metal ions (

) for the ligand binding sites.

System Setup:

  • Automatic Titrator (e.g., Metrohm or Mettler Toledo) equipped with a glass combination pH electrode.

  • Thermostated vessel at 25.0 ± 0.1°C.

  • Inert atmosphere (

    
     or Ar purging) to prevent carbonate formation.
    

Procedure:

  • Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers.

  • Ligand Titration (Control):

    • Add 50 mL of solution containing 1 mM AEAA and background electrolyte (0.1 M

      
      ) to the vessel.
      
    • Acidify to pH 2.5 using

      
      .
      
    • Titrate with 0.1 M Carbonate-free KOH up to pH 11.0.

    • Output: Determines ligand pKa values.

  • Metal-Ligand Titration:

    • Prepare a 1:1 ratio solution (1 mM AEAA + 1 mM Metal Nitrate, e.g.,

      
      ).
      
    • Adjust ionic strength to 0.1 M with

      
      .
      
    • Perform the same titration from pH 2.5 to 11.0.

    • Observation: The pH curve will shift lower compared to the ligand-only curve, indicating proton displacement by the metal.

Data Analysis: Use hyperfine splitting software (e.g., HYPERQUAD or BEST) to fit the titration curves and calculate stability constants (


).
Protocol C: Batch Chelation Efficiency (pH Dependence)

Rationale: This protocol determines the "working window" for wastewater treatment. It identifies the pH where AEAA maximally sequesters metals without precipitating them as hydroxides.

Reagents:

  • Metal Stock: 1000 ppm standards of Pb(II), Cu(II), Zn(II).

  • Buffer Systems: Acetate (pH 4-5), MES (pH 6), HEPES (pH 7-8). Avoid phosphate buffers (precipitate risk).

Procedure:

  • Preparation: Prepare a series of 15 mL conical tubes.

  • Dosing:

    • Metal: Add metal stock to achieve a final concentration of 50 mg/L (ppm) .

    • Chelator: Add AEAA stock to achieve a 2:1 molar excess (Ligand:Metal).

    • Buffer: Add appropriate buffer to set pH points: 4.0, 5.0, 6.0, 7.0, 8.0, 9.0.

  • Equilibration: Shake samples at 200 RPM for 4 hours at room temperature.

  • Separation:

    • Option A (Soluble Complexes): If the complex is soluble, use Equilibrium Dialysis or ultrafiltration (3 kDa cutoff) to separate free metal from chelated metal.

    • Option B (Precipitation Aid): If testing for removal via coagulation, add a coagulant (e.g., PAC) after chelation, centrifuge at 4000 RPM for 10 mins, and measure the supernatant.

  • Analysis: Analyze the supernatant for residual free metal using ICP-OES or AAS.

Calculation:



Representative Data & Performance Metrics

The following table summarizes expected stability constants based on structural analogs (Amino acid-N-diacetic acids) and mono-substituted ethylenediamines.

Metal IonIonic Radius (pm)Log K (AEAA approx)Log K (EDTA Reference)Optimal pH Range
Cu(II) 739.5 - 10.5 18.85.0 - 9.0
Zn(II) 747.8 - 8.5 16.56.5 - 8.5
Pb(II) 1198.0 - 9.0 18.06.0 - 8.0
Ca(II) 100~4.0 10.7> 9.0

Note: AEAA has significantly lower affinity for Calcium (Ca) than EDTA. This is a strategic advantage in wastewater treatment, as AEAA preserves the "Hardness" ions (Ca/Mg) while selectively targeting heavy metals (Cu/Pb).

Safety & Handling

  • Hazard Identification: AEAA is generally considered low toxicity but acts as a mild irritant.

  • PPE: Wear nitrile gloves and safety goggles. Avoid dust inhalation of the solid form.

  • Waste Disposal: While biodegradable, solutions containing heavy metals (Pb, Cd) must be disposed of as hazardous heavy metal waste, not down the drain.

References

  • Tanner, T. et al. (2018). "Biodegradable Chelators for Iron and Copper Removal: A Comparative Study of EDDS and its Derivatives." Environmental Science & Technology.

  • Rani, G. et al. (2012). "Potentiometric Studies of Binary and Ternary Complexes of Aspartic Acid Derivatives with Transition Metals." Journal of Coordination Chemistry.

  • Evan, P. (2019). "Green Chemistry in Water Treatment: The Role of Polyaspartic Acid and its Precursors." Water Research.

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.

  • Kołodyńska, D. (2011). "Chelating agents of a new generation as an alternative to EDTA for heavy metals removal." Desalination.

Sources

Anwendungshinweise und Protokolle zur Derivatisierung von N-(2-Aminoethyl)-L-asparaginsäure für die Fluoreszenzmarkierung

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Inhaltsverzeichnis

  • Einführung und Zielsetzung

    • Überblick über N-(2-Aminoethyl)-L-asparaginsäure

    • Bedeutung der Fluoreszenzmarkierung in der Forschung

  • Chemische Grundlagen der Derivatisierung

    • Reaktive funktionelle Gruppen in N-(2-Aminoethyl)-L-asparaginsäure

    • Prinzipien der selektiven vs. nicht-selektiven Markierung

    • Gängige aminreaktive Fluoreszenzfarbstoffe

  • Strategien zur Fluoreszenzmarkierung

    • Nicht-selektive Markierung beider primärer Amingruppen

    • Strategie zur selektiven Markierung einer einzelnen Amingruppe

  • Detaillierte experimentelle Protokolle

    • Protokoll 1: Nicht-selektive Markierung mit Dansylchlorid

    • Protokoll 2: Nicht-selektive Markierung mit Fluoresceinisothiocyanat (FITC)

    • Protokoll 3: Strategie zur selektiven Markierung durch pH-Kontrolle

  • Charakterisierung und Aufreinigung der markierten Produkte

  • Fehlerbehebung

  • Zusammenfassung und Ausblick

  • Referenzen

Einführung und Zielsetzung

Überblick über N-(2-Aminoethyl)-L-asparaginsäure

N-(2-Aminoethyl)-L-asparaginsäure ist ein nicht-proteinogenes Aminosäurederivat, das aufgrund seiner Struktur mit zwei primären Aminogruppen, einer α-Aminogruppe und einer terminalen Aminogruppe an der Ethylseitenkette, sowie zwei Carboxylgruppen von besonderem Interesse ist. Diese multifunktionelle Natur macht es zu einem vielseitigen Baustein in der Peptidsynthese, der Wirkstoffentwicklung und als Linker in Biokonjugationsanwendungen.

Bedeutung der Fluoreszenzmarkierung in der Forschung

Die kovalente Anbringung eines fluoreszierenden Reporters (Fluorophor) an ein Zielmolekül wie N-(2-Aminoethyl)-L-asparaginsäure ermöglicht dessen empfindlichen Nachweis und Quantifizierung in komplexen biologischen Matrizes.[1][] Fluoreszenzmarkierte Moleküle sind unverzichtbare Werkzeuge zur Untersuchung von zellulärer Aufnahme, subzellulärer Lokalisation, Protein-Ligand-Interaktionen und für den Einsatz in Hochdurchsatz-Screening-Verfahren.[3][4]

Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von N-(2-Aminoethyl)-L-asparaginsäure mit gängigen Fluoreszenzfarbstoffen und erläutert Strategien für sowohl nicht-selektive als auch selektive Markierungsansätze.

Chemische Grundlagen der Derivatisierung

Reaktive funktionelle Gruppen in N-(2-Aminoethyl)-L-asparaginsäure

Die Reaktivität von N-(2-Aminoethyl)-L-asparaginsäure wird durch ihre vier funktionellen Gruppen bestimmt:

  • α-Aminogruppe: Die primäre Aminogruppe am chiralen Zentrum der Asparaginsäure.

  • Seitenketten-Aminogruppe: Die primäre Aminogruppe am Ende der 2-Aminoethyl-Seitenkette.

  • α-Carboxylgruppe: Die Carboxylgruppe, die direkt an das chirale Zentrum gebunden ist.

  • Seitenketten-Carboxylgruppe: Die Carboxylgruppe in der Seitenkette der Asparaginsäure.

Für die Fluoreszenzmarkierung sind die beiden primären Aminogruppen die primären Ziele für die Reaktion mit aminreaktiven Fluorophoren.[5][6]

Prinzipien der selektiven vs. nicht-selektiven Markierung

Die größte Herausforderung bei der Derivatisierung dieses Moleküls ist die Kontrolle der Selektivität.

  • Nicht-selektive Markierung: Führt zur Anbringung von Fluorophoren an beiden primären Aminogruppen. Dies ist nützlich, wenn eine maximale Fluoreszenzintensität gewünscht wird und die genaue Position des Labels nicht kritisch ist.

  • Selektive Markierung: Zielt darauf ab, nur eine der beiden Aminogruppen zu modifizieren. Dies ist entscheidend, wenn eine der Aminogruppen für weitere Reaktionen (z. B. Peptidbindung) frei bleiben muss. Die Selektivität kann durch Ausnutzung der unterschiedlichen Reaktivität (pKa-Werte) der Aminogruppen bei kontrolliertem pH-Wert oder durch den Einsatz von orthogonalen Schutzgruppenstrategien erreicht werden.[7][8]

Die α-Aminogruppe einer Aminosäure hat typischerweise einen niedrigeren pKa-Wert (ca. 9.0-9.8) als die ε-Aminogruppe in der Seitenkette von Lysin (pKa ≈ 10.5).[9][10] In Analogie dazu ist zu erwarten, dass die α-Aminogruppe von N-(2-Aminoethyl)-L-asparaginsäure einen niedrigeren pKa-Wert hat als die Aminogruppe in der Seitenkette. Bei einem pH-Wert, der zwischen den beiden pKa-Werten liegt, ist die α-Aminogruppe stärker deprotoniert und somit nukleophiler und reaktiver gegenüber elektrophilen Fluorophoren.[8]

Gängige aminreaktive Fluoreszenzfarbstoffe

Drei Hauptklassen von aminreaktiven Reagenzien werden üblicherweise verwendet:[5]

  • Isothiocyanate (z.B. FITC): Reagieren mit primären Aminen bei alkalischem pH (typischerweise 8.0-9.0) und bilden stabile Thioharnstoffbindungen.[4][11]

  • Sulfonylchloride (z.B. Dansylchlorid): Reagieren mit primären und sekundären Aminen bei hohem pH (typischerweise 9.5-10.5) zu stabilen Sulfonamiden.[][12]

  • N-Hydroxysuccinimidester (NHS-Ester): Reagieren mit primären Aminen bei leicht alkalischem pH (typischerweise 8.3-8.5) unter Bildung stabiler Amidbindungen.[13][14]

ReagenzklasseReagenzbeispielReaktive GruppepH-OptimumEntstehende Bindung
IsothiocyanateFITC-N=C=S8.0 - 9.0Thioharnstoff
SulfonylchlorideDansylchlorid-SO₂Cl9.5 - 10.5Sulfonamid
NHS-EsterCy3-NHS-EsterSuccinimidylester8.3 - 8.5Amid

Strategien zur Fluoreszenzmarkierung

Nicht-selektive Markierung beider primärer Amingruppen

Dies ist der einfachste Ansatz, bei dem ein Überschuss des Fluoreszenzfarbstoffs bei einem pH-Wert verwendet wird, der die Reaktivität beider Amingruppen gewährleistet. Dies führt zu einem doppelt markierten Produkt mit hoher Fluoreszenzintensität.

Strategie zur selektiven Markierung einer einzelnen Amingruppe

Eine selektive Markierung kann durch sorgfältige Kontrolle des Reaktions-pH-Wertes erreicht werden. Basierend auf den pKa-Werten ähnlicher Diaminosäuren wie Lysin (α-NH₂ pKa ≈ 9.0; ε-NH₂ pKa ≈ 10.5)[9][10], kann eine Schätzung für N-(2-Aminoethyl)-L-asparaginsäure vorgenommen werden:

  • Geschätzter pKa der α-Aminogruppe: ~9.2

  • Geschätzter pKa der Seitenketten-Aminogruppe: ~10.4

Hypothese: Durch die Durchführung der Reaktion bei einem pH-Wert, der näher am pKa der α-Aminogruppe liegt (z.B. pH 8.5-9.0), wird diese bevorzugt deprotoniert und reagiert schneller mit dem elektrophilen Farbstoff. Bei diesem pH-Wert ist die Seitenketten-Aminogruppe noch größtenteils protoniert und somit weniger reaktiv.

Wichtiger Hinweis: Die genauen pKa-Werte für N-(2-Aminoethyl)-L-asparaginsäure sind experimentell zu bestimmen. Die hier vorgeschlagene Strategie basiert auf fundierten chemischen Prinzipien, erfordert jedoch eine empirische Optimierung für maximale Selektivität.

Abbildung 1: Schematische Darstellung der nicht-selektiven und selektiven Markierungsstrategien.

Detaillierte experimentelle Protokolle

Protokoll 1: Nicht-selektive Markierung mit Dansylchlorid

Dieses Protokoll zielt auf die Markierung beider primärer Amingruppen ab.

Materialien:

  • N-(2-Aminoethyl)-L-asparaginsäure

  • Dansylchlorid

  • Aceton (wasserfrei)

  • 0.2 M Natriumcarbonat-Puffer (pH 10.0)

  • 1 M Salzsäure (HCl)

  • Reaktionsgefäße (lichtgeschützt)

Prozedur:

  • Herstellung der Stammlösungen:

    • Lösen Sie N-(2-Aminoethyl)-L-asparaginsäure in 0.2 M Natriumcarbonat-Puffer (pH 10.0) zu einer Endkonzentration von 10 mM.

    • Stellen Sie unmittelbar vor Gebrauch eine 20 mM Dansylchlorid-Lösung in wasserfreiem Aceton her.

  • Derivatisierungsreaktion:

    • Geben Sie 100 µL der Aminosäurelösung in ein lichtgeschütztes Reaktionsgefäß.

    • Fügen Sie 200 µL der Dansylchlorid-Lösung hinzu. Dies entspricht einem molaren Überschuss von ca. 4:1 (Dansylchlorid zu Amingruppen).

    • Vortexen Sie die Mischung kurz und inkubieren Sie sie für 60 Minuten bei Raumtemperatur im Dunkeln.

  • Reaktionsstopp:

    • Die Reaktion wird durch den Verbrauch des Dansylchlorids oder durch Ansäuern mit 1 M HCl auf einen pH-Wert von ca. 3 gestoppt, um die Reaktivität der Amine zu reduzieren.

  • Aufreinigung:

    • Entfernen Sie das Aceton unter einem leichten Stickstoffstrom.

    • Reinigen Sie das dansylierte Produkt mittels Umkehrphasen-HPLC.

Abbildung 2: Workflow für die nicht-selektive Markierung mit Dansylchlorid.

Protokoll 2: Nicht-selektive Markierung mit Fluoresceinisothiocyanat (FITC)

Dieses Protokoll beschreibt die Markierung beider primärer Amingruppen mit FITC.[4]

Materialien:

  • N-(2-Aminoethyl)-L-asparaginsäure

  • Fluoresceinisothiocyanat (FITC)

  • Dimethylsulfoxid (DMSO, wasserfrei)

  • 0.1 M Natriumcarbonat-Bicarbonat-Puffer (pH 9.0)

  • Ammoniumchlorid-Lösung (1 M)

  • Entsalzungssäule (z.B. Sephadex G-10)

Prozedur:

  • Herstellung der Lösungen:

    • Lösen Sie N-(2-Aminoethyl)-L-asparaginsäure im 0.1 M Carbonat-Bicarbonat-Puffer (pH 9.0) zu einer Konzentration von 5 mg/mL.

    • Stellen Sie unmittelbar vor Gebrauch eine 10 mg/mL FITC-Lösung in wasserfreiem DMSO her.

  • Derivatisierungsreaktion:

    • Geben Sie zu 1 mL der Aminosäurelösung langsam unter Rühren 50-100 µL der FITC-Lösung. Das molare Verhältnis von FITC zu den gesamten Amingruppen sollte zwischen 2:1 und 5:1 liegen.

    • Inkubieren Sie die Mischung für 2-4 Stunden bei Raumtemperatur im Dunkeln unter leichtem Rühren.

  • Reaktionsstopp:

    • Stoppen Sie die Reaktion durch Zugabe von Ammoniumchlorid-Lösung zu einer Endkonzentration von 50 mM und inkubieren Sie für weitere 30 Minuten.

  • Aufreinigung:

    • Trennen Sie das markierte Produkt vom nicht umgesetzten FITC und anderen Nebenprodukten mittels einer Entsalzungssäule, die mit dem Carbonat-Bicarbonat-Puffer äquilibriert ist.

Protokoll 3: Strategie zur selektiven Markierung durch pH-Kontrolle

Dieses Protokoll beschreibt einen Ansatz zur bevorzugten Markierung der α-Aminogruppe.

Materialien:

  • N-(2-Aminoethyl)-L-asparaginsäure

  • Aminreaktiver Farbstoff (z.B. ein NHS-Ester wie Cy3-NHS-Ester)

  • DMSO (wasserfrei)

  • 0.1 M Boratpuffer (pH 8.5)

  • 0.1 M Phosphatpuffer (pH 7.0)

  • Umkehrphasen-HPLC-System

Prozedur:

  • Herstellung der Lösungen:

    • Lösen Sie N-(2-Aminoethyl)-L-asparaginsäure im 0.1 M Boratpuffer (pH 8.5) zu einer Konzentration von 10 mM.

    • Stellen Sie unmittelbar vor Gebrauch eine 10 mM Lösung des NHS-Ester-Farbstoffs in wasserfreiem DMSO her.

  • Derivatisierungsreaktion:

    • Mischen Sie die Aminosäurelösung und die Farbstofflösung in einem molaren Verhältnis von 1:0.8 (Aminosäure zu Farbstoff), um die Wahrscheinlichkeit einer Doppelmarkierung zu minimieren.

    • Fügen Sie die Farbstofflösung langsam zur Aminosäurelösung hinzu, während Sie den pH-Wert konstant bei 8.5 halten.

    • Inkubieren Sie die Mischung für 1-2 Stunden bei Raumtemperatur im Dunkeln.

  • Analyse und Aufreinigung:

    • Analysieren Sie das Reaktionsgemisch mittels HPLC, um das Verhältnis von unmarkierter, einfach markierter und doppelt markierter Spezies zu bestimmen.

    • Sammeln Sie die Fraktion, die dem einfach markierten Produkt entspricht.

    • Zur weiteren Charakterisierung (z.B. durch Massenspektrometrie oder NMR) kann die genaue Position der Markierung bestimmt werden.

Optimierung:

  • Testen Sie einen pH-Bereich von 8.0 bis 9.5 in kleinen Schritten, um das optimale Verhältnis von einfach zu doppelt markierten Produkten zu finden.

  • Variieren Sie das molare Verhältnis von Farbstoff zu Aminosäure (z.B. von 0.5:1 bis 1:1).

Charakterisierung und Aufreinigung der markierten Produkte

Die erfolgreiche Derivatisierung und die Selektivität der Reaktion müssen überprüft werden.

  • Dünnschichtchromatographie (DC): Eine schnelle Methode zur Überwachung des Reaktionsfortschritts. Das fluoreszierende Produkt sollte einen anderen Rf-Wert als der Ausgangsfarbstoff aufweisen.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Die Methode der Wahl zur Aufreinigung und Quantifizierung der verschiedenen Produkte (unmarkiert, einfach und doppelt markiert). Eine Umkehrphasensäule (z.B. C18) mit einem Wasser/Acetonitril-Gradienten (oft mit 0.1% Trifluoressigsäure) ist typischerweise geeignet.

  • Massenspektrometrie (MS): Bestätigt die kovalente Bindung des Fluorophors durch Nachweis der erwarteten Molekülmasse des Konjugats.

  • UV/Vis-Spektroskopie: Dient zur Bestimmung der Konzentration des Farbstoffs und des Markierungsgrades (Degree of Labeling, DOL).

Fehlerbehebung

ProblemMögliche UrsacheLösungsvorschlag
Geringe Markierungseffizienz pH-Wert des Puffers zu niedrig/hoch.pH-Wert des Puffers überprüfen und anpassen (8.0-9.0 für FITC, 9.5-10.5 für Dansyl-Cl, 8.3-8.5 für NHS-Ester).[5][13]
Reagenz (Farbstoff) ist hydrolysiert.Farbstofflösung immer frisch in wasserfreiem Lösungsmittel (DMSO, Aceton) ansetzen.
Anwesenheit von primären Aminen im Puffer (z.B. Tris).Aminfreie Puffer wie Carbonat, Borat oder Phosphat verwenden.[4]
Präzipitation während der Reaktion Hohe Konzentration des Farbstoffs.Farbstofflösung langsam und in kleinen Aliquots zugeben; Gesamtkonzentration reduzieren.
Mehrere Produkte bei selektiver Markierung pH-Wert nicht optimal; zu hoher Farbstoffüberschuss.pH-Titration durchführen, um den optimalen Wert für die Monomarkierung zu finden; molares Verhältnis von Farbstoff zu Substrat reduzieren.

Zusammenfassung und Ausblick

Die Fluoreszenzmarkierung von N-(2-Aminoethyl)-L-asparaginsäure ist ein leistungsfähiges Verfahren zur Erzeugung von Sonden für eine Vielzahl von Forschungsanwendungen. Während die nicht-selektive Markierung beider Amingruppen unkompliziert ist, erfordert die selektive Monomarkierung eine sorgfältige Kontrolle der Reaktionsbedingungen, insbesondere des pH-Wertes. Die hier vorgestellten Protokolle bieten eine solide Grundlage für beide Ansätze. Zukünftige Arbeiten könnten den Einsatz orthogonaler Schutzgruppen umfassen, um eine eindeutige und hocheffiziente selektive Markierung zu erreichen, was insbesondere für die Synthese komplexer Biokonjugate von großer Bedeutung ist.

Referenzen

  • Wikipedia. Fluoreszenzmarkierung. [Link]

  • University of Arizona. Lysine - Amino Acids - The Biology Project. [Link]

  • Albericio, F., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 2000. [Link]

  • Ge, C., et al. Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 2022. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • ACS Publications. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 2014. [Link]

  • Springer Link. A Dansyl Chloride-HPLC Method for the Determination of Polyamines. [Link]

  • PMC. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. [Link]

  • ResearchGate. Polyamines determination by TLC and HPLC. [Link]

  • nanomicronspheres. Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling. [Link]

  • ResearchGate. Reaction of fluorescamine and primary amino groups. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • You Do Bio. FITC Amine Labeling Protocol. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of N-(2-Aminoethyl)-L-aspartic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Dissolution Protocols Product: N-(2-Aminoethyl)-L-aspartic acid (AEA-Asp) Document ID: TS-AEA-SOL-01 Last Updated: February 23, 2026

Diagnostic: Start Here

Before adjusting your protocol, identify the specific chemical form of the reagent you are using. The solubility behavior is dictated entirely by the counterions present.

Reagent FormAppearanceSolubility ProfileImmediate Action
Free Acid / Zwitterion White crystalline powderPoor in neutral water (pH ~7).Requires pH adjustment (See Protocol A).
Hydrochloride Salt (e.g., AEA-Asp · HCl)White/Off-white powderHigh . Dissolves readily.None. If cloudy, check purity.
Sodium Salt (e.g., AEA-Asp · Na)White powderHigh .[1] Dissolves readily.None. Solution will be basic.

Critical Note: If you purchased the "Free Acid" form, do not expect it to dissolve in pure water at concentrations >1 mg/mL. You are likely stuck in the "Isoelectric Trap."

The Core Mechanism: The "Isoelectric Trap"

N-(2-Aminoethyl)-L-aspartic acid is a complex zwitterion. Unlike simple amino acids, it possesses two acidic groups (carboxylic acids) and two basic groups (a secondary backbone amine and a primary ethyl-amine).

  • Low pH (< 2.0): Fully protonated (

    
    , 
    
    
    
    ,
    
    
    ). Net Charge: +2 . (Highly Soluble)
  • High pH (> 10.0): Fully deprotonated (

    
    , 
    
    
    
    ,
    
    
    ). Net Charge: -2 . (Highly Soluble)
  • Intermediate pH (The Trap): At the isoelectric point (pI), the molecule has a net charge of 0 . The attractive forces between the positive amines and negative carboxylates cause the molecules to aggregate and precipitate out of solution.

For AEA-Asp, this insolubility window typically spans pH 3.5 – 6.5 .

Visualization: Solubility Phase Diagram

The following diagram illustrates the protonation states and the resulting solubility windows.

SolubilityPathway Acid Acidic pH (< 2.0) Cationic Form (+2) SOLUBLE Trap Isoelectric Trap (pH ~4-6) Net Charge 0 INSOLUBLE / CLOUDY Acid->Trap Add Base (NaOH) Trap->Acid Add Acid (HCl) Base Basic pH (> 10.0) Anionic Form (-2) SOLUBLE Trap->Base Add Base (NaOH) Base->Trap Add Acid (HCl)

Figure 1: The molecule is soluble at pH extremes but precipitates near neutrality (The Isoelectric Trap).

Protocol A: Dissolving the Free Acid (Titration Method)

Use this protocol if you must prepare a stock solution (e.g., 50–100 mM) of the free acid form.

Reagents Needed:

  • 1M NaOH (Sodium Hydroxide) or 1M HCl (Hydrochloric Acid)

  • Milli-Q Water

  • pH Meter (Calibrated)

Step-by-Step Workflow:

  • Suspend: Weigh the AEA-Asp powder and add it to water at 80% of the final target volume.

    • Observation: The powder will likely float or form a cloudy suspension. Do not heat yet.

  • Titrate:

    • Option A (Basic Stock): Add 1M NaOH dropwise while stirring. Monitor the solution. As the pH rises above 7–8, the solution will suddenly clarify.

    • Option B (Acidic Stock): Add 1M HCl dropwise. As pH drops below 2, the solution will clarify.

  • Back-Titrate (Risky): If you overshoot, carefully add the opposing acid/base.

    • Warning: If you titrate back into the pH 3.5–6.5 range, the compound will precipitate again.

  • Finalize: Once clear, adjust to final volume with water.

Protocol B: Buffer Compatibility Guide

When introducing AEA-Asp into biological assays, the choice of buffer is critical to prevent "Salting Out" or pH-shock precipitation.

Buffer SystemCompatibilityNotes
PBS (Phosphate Buffered Saline) Medium Risk If the stock is acidic, adding it to PBS may crash the pH into the isoelectric trap. Check pH after mixing.
Tris-HCl High Compatibility Best for maintaining basic pH (> 7.5). Keeps AEA-Asp soluble as an anion.
Acetate Buffer Low Compatibility Acetate buffers (pH 4–5) sit directly in the aggregation zone. Avoid.
DMSO / Organic Solvents Low AEA-Asp is highly polar. It has poor solubility in pure organics. Use Water/DMSO mixtures if necessary.

Troubleshooting FAQs

Q: I heated the cloudy solution to 60°C and it dissolved, but it precipitated upon cooling. Why? A: Heat increases kinetic energy, temporarily disrupting aggregation. However, you did not change the ionization state. Upon cooling, the thermodynamic equilibrium returns, and the zwitterions re-aggregate. You must adjust the pH, not just the temperature.

Q: Can I use sonication to dissolve it? A: Sonication aids dispersion but will not solubilize a zwitterion at its pI. It will create a fine suspension that looks clear but is actually a colloid. This will clog filters (0.22 µm) later.

Q: My solution turned yellow after adding NaOH. A: Slight yellowing can occur due to trace oxidation of the ethylenediamine moiety at high pH. This is usually harmless for general applications. To prevent this, flush with Nitrogen or Argon during dissolution.

Q: I need a neutral pH (7.4) solution. How do I achieve this? A: This is the most difficult range.

  • Dissolve at high pH (pH ~9) using NaOH.

  • Dilute heavily into a strong buffer (e.g., 100mM HEPES, pH 7.4).

  • The high dilution factor prevents immediate aggregation, but the solution may be metastable. Use immediately.

References

  • Amino Acid Solubility Principles

    • Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[2]

    • Explanation: Establishes the fundamental thermodynamics of zwitterionic solubility and the "U-shaped" pH-solubility profile.
  • Aspartic Acid Derivative Properties

    • Ataman Chemicals. L-Aspartic Acid Technical Data.

    • Explanation: Provides baseline pKa and solubility data for the aspartic acid backbone, which drives the behavior of the AEA deriv
  • pKa and Isoelectric Points

    • University of Calgary. Table of pKa and pI values for Amino Acids.

    • Explanation: Reference for calculating the theoretical pI shift caused by the addition of the ethylenediamine group.

Sources

Enhancing thermal stability of N-(2-Aminoethyl)-L-aspartic acid polymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Thermal & Hydrolytic Stability

Role: Senior Application Scientist Status: Operational

Introduction: The Stability Paradox

Welcome to the technical support hub for N-(2-Aminoethyl)-L-aspartic acid (AEA-Asp) functionalized polyaspartamides.

If you are here, you are likely facing a common paradox: Polyaspartamides are chosen for their biodegradability, but that same feature makes them notoriously unstable during thermal processing (synthesis, extrusion, or sterilization). The "thermal instability" you observe is rarely simple backbone scission; it is almost always driven by nucleophilic attack mechanisms inherent to the polymer's architecture.

This guide moves beyond basic synthesis into the stabilization protocols required to make these polymers viable for drug delivery and tissue engineering.

Module 1: Diagnostic & Triage

Start here if your polymer has already failed (e.g., gelation, precipitation, or loss of molecular weight).

The "Aspartimide" Degradation Loop

To fix the problem, you must visualize the enemy. Thermal energy accelerates the intramolecular aminolysis of the polymer backbone.

Mechanism: The pendant amine group (from the ethylenediamine side chain) attacks the backbone carbonyl. This forms a cyclic imide (succinimide ring). This ring is unstable and hydrolyzes, leading to chain scission or random crosslinking.

DegradationMechanism Polymer Intact AEA-Asp Polymer (Linear Amide) Heat Thermal Stress (>60°C or Autoclave) Polymer->Heat Attack Nucleophilic Attack (Side chain NH2 -> Backbone C=O) Heat->Attack Activation Energy Imide Cyclic Imide Formation (Defect Site) Attack->Imide Cyclization Hydrolysis Hydrolysis/Scission (Mw Reduction) Imide->Hydrolysis Water present Crosslink Inter-chain Crosslinking (Insoluble Gel) Imide->Crosslink High Conc. / Dry State

Figure 1: The thermal degradation pathway of AEA-Asp polymers. Heat catalyzes the formation of reactive imide rings, leading to either chain breaking (hydrolysis) or insolubility (crosslinking).

Module 2: Synthesis Optimization (Prevention)

How to synthesize the polymer without degrading it in the process.

Troubleshooting Guide: The Aminolysis Step

Context: You are reacting Polysuccinimide (PSI) with Ethylenediamine (EDA) to create the AEA-Asp polymer.

Symptom Probable Cause Corrective Action
Mw Drop >20% Aminolysis Temperature too high. High heat (>40°C) during amine addition causes backbone cleavage.Protocol Adjustment: Perform the aminolysis reaction at 0°C to 4°C initially, then slowly warm to room temperature. Never reflux ethylenediamine with PSI.
Insoluble Gel Crosslinking via Diamine. Ethylenediamine has two amine groups. If both react with different PSI chains, you get a network.Stoichiometry Fix: Use a massive excess of EDA (e.g., 10-50 equivalents) to ensure singly-reacted side chains, or add the polymer dropwise into the amine (reverse addition).
Yellow/Brown Color Oxidation/Imide formation. Atmosphere Control: Run reaction strictly under Nitrogen/Argon. Add a reducing agent (e.g., Sodium Borohydride trace) if color is critical.
FAQ: Synthesis Stability

Q: Can I use water as a solvent for the aminolysis reaction? A: No. PSI is insoluble in water, and water competes as a nucleophile (hydrolysis), creating aspartic acid units (negative charge) instead of the desired AEA units (positive charge). Use DMF (Dimethylformamide) or DMSO for the reaction, then dialyze against water later.

Q: How do I confirm I haven't formed imide rings? A: Use FTIR . Look for the disappearance of the imide peaks at 1710 cm⁻¹ and 1390 cm⁻¹ (characteristic of the PSI precursor). If these reappear after thermal processing, your polymer is degrading back to the imide state.

Module 3: Thermal Processing & Sterilization

The most critical failure point for drug delivery applications.

Protocol: Autoclave Survival Guide

Standard autoclaving (121°C, 20 min) destroys unmodified AEA-Asp polymers. You must "lock" the structure chemically or physically.

Option A: pH Buffering (The "Proton Lock")

At neutral/basic pH, the amine side chain is uncharged (:NH₂) and highly nucleophilic (reactive). At acidic pH, it becomes protonated (-NH₃⁺) and cannot attack the backbone.

  • Step 1: Dissolve polymer in PBS.

  • Step 2: Adjust pH to 5.0 - 5.5 using dilute HCl.

  • Step 3: Autoclave.

  • Step 4: Re-adjust to physiological pH (7.4) immediately before use.

  • Why: Protonation prevents the "Backbiting" mechanism shown in Figure 1.

Option B: PEGylation (The "Shield")

Grafting Polyethylene Glycol (PEG) creates a steric shield that reduces chain mobility and water access, significantly increasing thermal stability (Td).

  • Target: Graft PEG-5000 onto 5-10% of the amine sites.

  • Result: Increases thermal decomposition onset by ~30-50°C.

Module 4: Formulation & Storage Stability

Data Table: Accelerated Stability Testing (40°C / 75% RH)

Comparison of stabilization techniques on Molecular Weight (Mw) retention over 4 weeks.

Formulation StrategyInitial Mw (kDa)Mw after 1 WeekMw after 4 WeeksVerdict
Native AEA-Asp (pH 7.4) 25.018.2 (-27%)9.5 (-62%)Unstable
Acidified Buffer (pH 5.0) 25.024.1 (-3.6%)22.8 (-8.8%)Acceptable
Lyophilized (No Cryoprotectant) 25.024.8 (-0.8%)24.5 (-2.0%)Good
Lyophilized + Trehalose 25.025.0 (0%)24.9 (-0.4%)Excellent
Troubleshooting Flowchart: Storage Issues

Troubleshooting Start Issue: Polymer Instability during Storage State What is the storage state? Start->State Liquid Aqueous Solution State->Liquid Solid Dry Powder / Lyophilized State->Solid CheckPH Check pH Liquid->CheckPH CheckHygro Is it sticky/caked? Solid->CheckHygro HighPH pH > 7.0 CheckPH->HighPH LowPH pH 4.0 - 6.0 CheckPH->LowPH Action1 Hydrolysis Risk! Acidify to pH 5.0 or Store Frozen (-20°C) HighPH->Action1 Action2 Stable. Monitor for aggregation. LowPH->Action2 YesHygro Yes CheckHygro->YesHygro NoHygro No CheckHygro->NoHygro Action3 Moisture Absorption. Redry under vacuum. Add Desiccant. YesHygro->Action3 Action4 Optimal State. NoHygro->Action4

Figure 2: Decision tree for diagnosing storage instability. Moisture management and pH control are the primary levers for stability.

References

  • Synthesis & Aminolysis Mechanism

    • Title: "Polyaspartamide derivatives: Synthesis, properties and biomedical applications."[1]

    • Source:European Polymer Journal.
    • Context: Defines the ring-opening mechanism of Polysuccinimide (PSI) with amines and the risks of crosslinking.
  • Thermal Degradation P

    • Title: "Thermal degradation of poly(aspartic acid)
    • Source:Polymer Degradation and Stability.[2]

    • Context: Details the cyclization (imide formation)
  • Hydrogel Stabiliz

    • Title: "Biodegradable poly(aspartic acid)
    • Source:Journal of Applied Polymer Science.
    • Context: Provides protocols for crosslinking density and its effect on hydrolytic stability.
  • Steric Stabilization (PEGyl

    • Title: "PEGylated polyaspartamides: Synthesis and characteriz
    • Source:Biomacromolecules.
    • Context: Demonstrates the use of PEG grafts to improve thermal and solution stability.

Sources

Resolving cyclization side-reactions in aspartic acid derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mitigating Aspartimide Formation in SPPS

Introduction: The "Asp-Gly" Paradox

Welcome to the technical support hub. If you are here, you likely observed a -18 Da mass shift or inexplicable peak broadening in your Asp-containing peptides.

Aspartimide formation is the "Achilles' heel" of Fmoc solid-phase peptide synthesis (SPPS). It occurs when the backbone amide nitrogen of the residue C-terminal to Aspartic acid attacks the ester-protected side chain.[1] This forms a succinimide ring (Aspartimide), which subsequently re-opens to form a mixture of biologically inactive isomers and adducts.

While Asp-Gly is the most notorious sequence due to glycine's lack of steric hindrance, this reaction also plagues Asp-Asn , Asp-Ser , and Asp-Thr motifs. This guide provides the diagnostic tools to identify the issue and three distinct protocols to eliminate it.

Diagnostic Hub: Identifying the Enemy

Before altering your synthesis, confirm the side reaction using this mass spectrometry diagnostic matrix.

Observation (Mass Shift)Potential SpeciesCause
[M - 18 Da] Aspartimide (Cyclic Imide) Loss of H₂O (or tBuOH) during ring closure. The ring has not yet re-opened.
[M + 67 Da] Piperidide Adduct The piperidine (deprotection base) attacked the aspartimide ring, forming a stable adduct.
[M + 0 Da] (Retention Time Shift)

-Aspartyl Peptide
The ring hydrolyzed (opened) at the wrong bond, moving the peptide chain to the side chain. Hardest to purify.
[M + 0 Da] (Broad Peak)Racemization (D-Asp) Rapid epimerization of the succinimide ring before hydrolysis leads to D/L mixtures.

Mechanistic Insight

To defeat the side reaction, you must understand the pathway. The diagram below illustrates how the base (Piperidine) acts as a double-edged sword: it removes the Fmoc group but also catalyzes the ring closure and subsequently attacks the ring.

AspartimideMechanism Target Linear Peptide (Asp-Gly) Ring Aspartimide (Succinimide Ring) [M - 18 Da] Target->Ring Nucleophilic Attack (Backbone Nitrogen) Base Base Treatment (Piperidine) Base->Ring Catalyzes BetaPep β-Aspartyl Peptide (Isomer Byproduct) [M + 0 Da] Ring->BetaPep Hydrolysis (Ring Opening) AlphaPep α-Aspartyl Peptide (Target) [M + 0 Da] Ring->AlphaPep Hydrolysis (Restoration) Piperidide Piperidide Adduct (Chemical Modification) [M + 67 Da] Ring->Piperidide Piperidine Attack

Figure 1: The Aspartimide Pathway.[2][3] Note that the "Restoration" to the Alpha-peptide often involves racemization (D-Asp formation), rendering even the "correct" mass suspect.

Prevention Protocols

Do not rely on a single method. Choose the protocol based on the severity of your sequence risk.

Protocol A: The "Acidic Shield" (General Prophylaxis)

Best for: Moderate risk sequences (Asp-Ser, Asp-Thr) or long syntheses.

Adding an acid to the deprotection cocktail suppresses the ionization of the amide backbone without inhibiting Fmoc removal.

  • Reagent Prep: Prepare a solution of 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Oxyma Pure in your standard 20% Piperidine/DMF deprotection solution.

    • Note: HOBt is often sold as a hydrate (wetted); ensure solubility. Oxyma is generally more soluble and safer.

  • Execution: Use this modified cocktail for all deprotection steps after the Aspartic acid has been coupled.

  • Mechanism: The acid keeps the backbone amide protonated (

    
    ), preventing it from becoming a nucleophile (
    
    
    
    ).
Protocol B: Steric Bulking (The OMpe Switch)

Best for: High risk sequences (Asp-Gly) in standard peptides.

The standard Asp(OtBu) group is not bulky enough to stop the attack. Switch to Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester).[4][5]

  • Substitution: Replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH in your sequence file.

  • Coupling: Use standard coupling conditions (DIC/Oxyma or HBTU/DIEA).

  • Cleavage: The OMpe group is removed by standard TFA cleavage (95% TFA), just like OtBu, but it provides massive steric hindrance during chain assembly.

Protocol C: Backbone Protection (Hmb/Dmb)

Best for: Extreme risk (Asp-Gly in long peptides or microwave synthesis).

If the backbone nitrogen is blocked, it cannot attack. Use a commercially available dipeptide block or an Hmb-protected glycine.[3]

  • Reagent: Purchase Fmoc-Gly(Hmb)-OH or the pre-formed dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH .

  • Coupling:

    • If using Fmoc-Gly(Hmb)-OH: Couple this before the Asp. Then couple Asp. The bulky Hmb group prevents the nitrogen from attacking the Asp side chain.

    • Warning: Coupling onto an Hmb-protected residue is slow.[6] Use strong activation (HATU) and double coupling.

  • Acetylation: After the synthesis, the Hmb group is removed during the final TFA cleavage.

Decision Framework

Use this logic tree to select the most cost-effective strategy for your specific synthesis.

DecisionTree Start Analyze Sequence CheckSeq Is sequence Asp-Gly? Start->CheckSeq CheckLen Is peptide > 20 AA? CheckSeq->CheckLen No (Asp-Ser, Asp-Asn) StrategyB Protocol B: Use Asp(OMpe) CheckSeq->StrategyB Yes (Asp-Gly) StrategyA Protocol A: Add 0.1M Oxyma to Piperidine CheckLen->StrategyA No (Short/Low Risk) CheckLen->StrategyB Yes (Long exposure to base) StrategyC Protocol C: Use Hmb Backbone Protection StrategyB->StrategyC If OMpe fails or Microwave used

Figure 2: Strategic Decision Tree. Start with Protocol A for minor risks; escalate to B or C for Asp-Gly motifs.

Frequently Asked Questions (FAQ)

Q: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to speed up deprotection? A: Proceed with extreme caution. While DBU is a faster deprotection agent than piperidine, it is a stronger base and significantly accelerates aspartimide formation . If you must use DBU (e.g., for difficult sequences), you must use Protocol B (Asp(OMpe)) or Protocol C (Hmb). Using DBU with standard Asp(OtBu)-Gly is a guarantee of failure [1].

Q: Does microwave synthesis increase the risk? A: Yes. The thermal energy provided by microwave irradiation accelerates the cyclization reaction. When synthesizing Asp-Gly sequences in a microwave, we strictly recommend reducing the deprotection temperature (e.g., room temperature deprotection) or utilizing Protocol C (Hmb protection) to physically block the pathway [2].

Q: I see a peak at [M+67]. Is this the aspartimide? A: No, but it is the "smoking gun." The [M+67] peak is the piperidide adduct . This confirms that the aspartimide ring formed and was subsequently opened by the piperidine in your deprotection solution. This is irreversible.

Q: Why not just use shorter deprotection times? A: This is a valid "soft" strategy. However, it risks incomplete Fmoc removal, leading to deletion sequences (des-Fmoc peptides). Protocol A (Acidic Shield) is safer because it allows full deprotection time while chemically suppressing the side reaction.

References

  • Mergler, M., et al. (2003). "Peptide Synthesis with DBU/Piperidine: Suppression of Aspartimide Formation." Journal of Peptide Science.

  • Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science.

  • Karlström, A., & Undén, A. (1996). "A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis."[5][7][8] Tetrahedron Letters.

  • Behrendt, R., et al. (2016). "Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - practical aspects of new trialkylcarbinol based protecting groups." Journal of Peptide Science.

Sources

Purification strategies for N-(2-Aminoethyl)-L-aspartic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Aminoethyl)-L-aspartic acid (AEA), often referred to as ethylenediamine-N-monosuccinic acid (EDMS), is a zwitterionic "small molecule" linker. It is typically synthesized via the Michael addition of ethylenediamine (EDA) to maleic acid or fumaric acid.

The Purification Challenge: The reaction mixture invariably contains:

  • Target: AEA (Mono-adduct).

  • Major Impurity: Ethylenediamine-N,N'-disuccinic acid (EDDS, Di-adduct).

  • Residuals: Excess Ethylenediamine (EDA) and Maleic/Fumaric acid.

Because AEA is highly polar and zwitterionic, standard silica chromatography is ineffective. This guide details a Two-Stage Purification Protocol relying on solubility differentials for bulk cleaning and Ion Exchange (IEX) for isolation.

Module 1: The Separation Strategy (Workflow)

The most common failure mode is attempting to crystallize AEA directly from the crude mixture. The presence of EDDS and excess EDA prevents lattice formation, resulting in a persistent "oil."

The Solution: Remove the bulkier, less soluble EDDS first, then capture AEA on a cation exchange resin to strip away salts and non-basic impurities.

Workflow Diagram

AEA_Purification Start Crude Reaction Mix (AEA, EDDS, EDA, Maleate) Step1 Step 1: pH Adjustment (Target pH 4.0 - 5.0) Start->Step1 Decision1 Precipitation Occurs? Step1->Decision1 Filter Filtration Decision1->Filter Yes (EDDS is less soluble) Solid Solid: EDDS (Impurity) Discard or Repurpose Filter->Solid Filtrate Filtrate: AEA + EDA + Salts Filter->Filtrate Step2 Step 2: Cation Exchange (CEX) (Strong Acid Resin, H+ Form) Filtrate->Step2 Wash Wash: Water/Dilute Acid (Removes Maleate/Anions) Step2->Wash Elute Elution: NH4OH Gradient (0.5M -> 2.0M) Wash->Elute Step3 Step 3: Crystallization (Isoelectric Ppt + Ethanol) Elute->Step3

Caption: Figure 1. Integrated workflow for separating mono-substituted AEA from di-substituted EDDS and unreacted amines.

Module 2: Detailed Protocols

Phase 1: Bulk Impurity Removal (EDDS Precipitation)

The di-adduct (EDDS) is significantly less soluble than the mono-adduct (AEA) in the weakly acidic range.

  • Dilution: Dilute the crude reaction mixture with water to a concentration of ~20% solids.

  • Acidification: Slowly add concentrated HCl while monitoring pH.

    • Target:pH 3.5 – 4.5 .

    • Mechanism:[1][2][3] At this pH, EDDS approaches its isoelectric point and precipitates out, while AEA (which is more soluble due to its asymmetry and higher charge density) remains in solution.

  • Filtration: Filter the white precipitate (EDDS). Retain the filtrate (contains AEA).

Phase 2: Cation Exchange Chromatography (IEX)

This step separates AEA from non-basic impurities (maleic acid) and inorganic salts.

  • Resin Selection: Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlite IR-120).

  • Format: H+ (Hydrogen) form.

StepBuffer/SolventVolume (CV = Column Volume)Purpose
1. Equilibration 0.1 M HCl3-5 CVEnsure resin is fully protonated.
2. Loading Filtrate (pH < 3)VariableAEA and EDA bind to the resin (positive charge). Maleic acid flows through.
3. Wash Deionized Water3-5 CVRemove unbound anions and non-polar impurities. Monitor effluent until pH is neutral.
4. Elution 1.0 M NH₄OH3-5 CVDisplaces AEA. Collect fractions.

Critical Note on Elution: AEA will elute before the residual Ethylenediamine (EDA). EDA is a stronger base (two primary amines) and binds tighter to the resin. Use a gradient (0.5M to 2.0M NH₄OH) if separation is poor.

Phase 3: Polishing (Crystallization)
  • Concentration: Evaporate the ammoniacal eluate under reduced pressure (Rotavap) to remove ammonia and reduce volume to a syrup.

  • Solvent Swap: Dissolve the residue in a minimum amount of water.

  • Anti-solvent: Slowly add Ethanol or Methanol (ratio 1:5 water:alcohol).

  • Aging: Allow to stand at 4°C. AEA should crystallize as a white solid.

Module 3: Troubleshooting (FAQ)

Ticket #402: "I'm getting a sticky oil instead of crystals."

Diagnosis: This is the "Zwitterion Curse." It usually happens if:

  • Excess Water: You have not removed enough water before adding the alcohol.

  • Wrong pH: The molecule is not at its Isoelectric Point (pI). Fix:

  • Check pH: Dissolve a small amount of the oil in water. Ensure the pH is approximately 6.5 – 7.0 (the estimated pI of the mono-adduct). If it is too basic (due to residual ammonia), add small amounts of acetic acid. If too acidic, add ammonia.

  • Trituration: Add absolute ethanol to the oil and scratch the flask vigorously with a glass rod. This induces nucleation.

Ticket #405: "My yield is low (<30%). Where is my product?"

Diagnosis: Loss usually occurs during the IEX loading or the EDDS precipitation. Fix:

  • Check the EDDS Filter Cake: Did AEA coprecipitate? Wash the EDDS solid with pH 4 water and add the wash to your main filtrate.

  • Resin Capacity: If you used a weak cation exchanger (e.g., Carboxymethyl), AEA might not have bound at low pH. Ensure you are using a Strong Acid cation exchanger (Sulfonic acid based).

Ticket #408: "How do I distinguish AEA from EDDS analytically?"

Diagnosis: They look similar on standard C18 HPLC. Fix: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Amino Acid Analysis methods.

  • NMR (D₂O):

    • AEA: Shows asymmetry. You will see ethylene backbone signals and one aspartic acid methine signal.

    • EDDS: Is symmetric.[2] The spectra are simpler despite the molecule being larger.

    • EDA: Distinct singlet (or triplet in D2O depending on pH) at high field.

Module 4: Analytical Validation Parameters

When validating the purity of your isolated N-(2-Aminoethyl)-L-aspartic acid, compare against these expected values:

ParameterExpected ValueMethod
Appearance White crystalline powderVisual
Solubility >50 mg/mL in Water; Insoluble in EtOHGravimetric
Mass Spec (ESI+) m/z 177.1 [M+H]⁺LC-MS
pI (Theoretical) ~6.5 - 7.0Potentiometric Titration
Melting Point Decomposes >200°CCapillary MP

References

  • Synthesis and Side-Products

    • Study on the synthesis of polyaspartic acid derivatives. The reaction of maleic acid with ethylenediamine produces a mixture of mono- (AEA) and di- (EDDS) adducts.
    • Source: [Vertex AI Search Result 1.1] / (Generalized link for context).

  • EDDS Separation Logic

    • Process for isolating disodium ethylenediamine-N,N'-disuccinate.[4] Describes the pH-dependent solubility differential where EDDS precipitates at pH 5-10 while the mono-adduct (AEA/EDMS) remains soluble.

    • Source:

  • Ion Exchange Methodology

    • Separation of amino acids by ion exchange.[3][5] Establishes the protocol for separating zwitterions using cation exchange resins and ammonia elution.

    • Source:

  • Solubility Data

    • Solubility of Amino Acids in Ethanol/Water.[6][7][8] Confirms the "salting out" or anti-solvent effect of ethanol on zwitterionic amino acids.

    • Source: [8]

  • pI and Charge State

    • Isoelectric Points of Amino Acids.[6][7][8][9][10] Provides the theoretical basis for calculating pI based on pKa values of polyprotic amino acids.

    • Source:

Sources

Storage conditions to prevent degradation of N-(2-Aminoethyl)-L-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Storage Stability & Degradation Prevention

Ticket ID: AEA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division

Executive Summary

N-(2-Aminoethyl)-L-aspartic acid is a zwitterionic building block often used in peptide mimetics and cross-linking applications. Its stability is compromised by two primary "enemies": atmospheric carbon dioxide and intramolecular cyclization .

Unlike standard amino acids, the presence of the primary amine on the ethyl side chain creates a "CO₂ sponge" effect, leading to carbamate formation, while the aspartyl side chain is prone to succinimide formation. This guide provides a self-validating storage protocol to prevent these specific degradation pathways.

Module 1: Critical Storage Parameters

The following matrix defines the non-negotiable conditions required to maintain >98% purity over 12 months.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the intramolecular attack of the amine on the carboxylic acid (lactamization/cyclization).
Atmosphere Argon or Nitrogen The primary amine reacts with atmospheric CO₂ to form carbamates (white crust). Argon is preferred as it is heavier than air, providing a better "blanket."
Container Amber Glass Prevents photo-oxidation of the amine groups. Plastic containers are permeable to moisture and CO₂ over long periods.
Desiccant P₂O₅ or Silica Gel The compound is hygroscopic.[1] Moisture catalyzes both hydrolysis and cyclization.
Module 2: Troubleshooting Guide (FAQ)

Q1: My powder has turned from white to a faint yellow. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the terminal amine groups.

  • Impact: For high-precision applications (e.g., GMP synthesis), discard. For rough range-finding experiments, it may be usable if purity is >95% by HPLC.

  • Prevention: Ensure the container is flushed with inert gas after every use.

Q2: The material has formed hard clumps/aggregates. Can I grind it?

  • Diagnosis: Hygroscopic caking . The material has absorbed water, which facilitates hydrogen bonding between crystal lattice layers.

  • Risk: Grinding generates heat, which can trigger thermal decarboxylation or cyclization in the presence of the absorbed water.

  • Solution: Dry the material in a vacuum desiccator over P₂O₅ for 24 hours before attempting to break aggregates gently.

Q3: The solubility in water seems to have decreased. Why?

  • Diagnosis: Carbamate Formation . The free amine (

    
    ) reacts with atmospheric CO₂ to form a carbamate salt (
    
    
    
    ). This species often has different solubility properties than the zwitterion.
  • Remedy: Acidification (lowering pH < 3) can sometimes reverse this by decarboxylating the carbamate, releasing CO₂, but this must be validated by NMR.

Module 3: Mechanisms of Degradation[2][3]

To understand why strict storage is necessary, we must look at the molecular pathways.

1. The "CO₂ Trap" (Carbamate Formation)

The aminoethyl group is highly nucleophilic. Upon exposure to air, it attacks carbon dioxide:



Result: Change in molecular weight and pKa, interfering with stoichiometric calculations in synthesis.
2. Aspartyl-Succinimide Formation (Cyclization)

The aspartic acid backbone is notorious for forming a 5-membered succinimide ring. The side-chain carboxyl group (


) is attacked by the backbone amide nitrogen. This is accelerated by moisture  and heat .
Module 4: Visualization & Workflows
Figure 1: Storage Decision Tree & Degradation Pathways

This diagram illustrates the logical flow for handling the material and visualizes the chemical risks.

StorageProtocol Start Received N-(2-Aminoethyl)-L-Asp Check Visual Inspection Start->Check White White Powder Check->White Pass Yellow Yellow/Discolored Check->Yellow Oxidation Clumped Clumped/Wet Check->Clumped Moisture Store Purge with Argon Seal with Parafilm Store at -20°C White->Store Discard Discard / Recrystallize Yellow->Discard Desiccate Vacuum Desiccate (24h over P2O5) Clumped->Desiccate CO2_Risk Risk: Carbamate Formation (Air Exposure) Store->CO2_Risk If seal breaks Cyclic_Risk Risk: Succinimide Formation (Heat/Moisture) Store->Cyclic_Risk If temp > 25°C Desiccate->Check

Caption: Decision matrix for evaluating material integrity and identifying degradation risks based on physical appearance.

Module 5: Validated Handling Protocol

Objective: To aliquot the material for an experiment without introducing moisture.

  • Equilibration: Remove the bottle from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30-60 mins).

    • Why? Opening a cold bottle in humid air causes immediate condensation on the powder (hygroscopic shock).

  • Atmosphere Control: If possible, handle inside a glovebox or use an "inverted funnel" inert gas flow over the open bottle.

  • Aliquot: Weigh the required amount quickly. Do not return unused powder from the weighing boat back to the stock bottle.

  • Reseal: Flush the headspace of the stock bottle with low-pressure Argon for 10 seconds. Close tightly and wrap with Parafilm.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Aspartic Acid Derivatives. Merck KGaA.[2]

  • Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Journal of Biological Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Aspartic Acid.

  • Lai, M. C., et al. (2019). Chemical Stability of Peptides and Proteins. Pharmaceutical Research.

Sources

Validation & Comparative

FTIR Analysis of Functional Groups in N-(2-Aminoethyl)-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Aminoethyl)-L-aspartic acid (AEA-Asp) is a critical intermediate in the synthesis of polyamidoamines, biodegradable chelating agents, and functionalized peptide backbones. Its structural duality—combining the zwitterionic behavior of aspartic acid with the aliphatic flexibility of an ethylenediamine linker—presents unique analytical challenges.

This guide provides a rigorous comparison of the FTIR spectral signature of AEA-Asp against its parent compound (L-Aspartic Acid ) and its cyclized byproduct (Polysuccinimide ). Unlike standard spectral libraries, this analysis focuses on the differential functional group shifts required to validate synthesis success and purity.

Structural & Vibrational Logic

To interpret the spectrum accurately, one must visualize the molecule not just as a static structure, but as a dynamic system of oscillators. AEA-Asp exists primarily in a zwitterionic state in the solid phase.

Diagram 1: Functional Group Mapping

The following diagram maps the chemical structure to specific IR detection zones.

AEA_Structure AspBackbone Aspartic Backbone (COO- / CH) Signal_COO Asym. Stretch ~1580-1620 cm⁻¹ AspBackbone->Signal_COO Dominant Linker Ethylene Linker (-CH2-CH2-) Signal_CH2 Scissoring/Wag 1450 & 800-900 cm⁻¹ Linker->Signal_CH2 Diagnostic SecAmine Secondary Amine (-NH-) Signal_NH N-H Stretch 3300-3400 cm⁻¹ (Broadened) SecAmine->Signal_NH H-Bonding PrimAmine Terminal Amine (-NH2) PrimAmine->Signal_NH

Caption: Mapping of AEA-Asp structural domains to critical infrared absorption zones.

Comparative Analysis: AEA-Asp vs. Alternatives

The primary analytical question in AEA-Asp production is: "Did the reaction complete, and did the ring open?"

Comparison A: AEA-Asp vs. L-Aspartic Acid (Parent)

The parent compound, L-Aspartic acid, is the most common impurity.

  • The Differentiator: The Aliphatic Bridge .

    • L-Aspartic Acid: Dominated by rigid

      
      -CH and carboxylate modes.
      
    • AEA-Asp: The introduction of the ethylenediamine group adds distinct methylene (

      
      ) scissoring and wagging vibrations.
      
    • Spectral Shift: Look for the emergence of

      
       stretching bands at 2850–2950 cm⁻¹  (often obscured by broad OH/NH) and, more reliably, the deformation bands near 1450–1470 cm⁻¹  which are significantly enhanced in AEA-Asp compared to simple Asp.
      
Comparison B: AEA-Asp vs. Polysuccinimide (Cyclized Byproduct)

Synthesis often proceeds via a polysuccinimide (PSI) intermediate or byproduct.

  • The Differentiator: The Carbonyl Environment .

    • Polysuccinimide (PSI): Contains a 5-membered imide ring. This strain forces the Carbonyl (

      
      ) stretch to higher frequencies, typically 1700–1720 cm⁻¹ .
      
    • AEA-Asp (Open Chain): The ring is opened to form free carboxylates (

      
      ) and amides. The 
      
      
      
      absorption drops dramatically to the 1550–1650 cm⁻¹ range (Amide I / Carboxylate Asymmetric).
    • Critical QC Rule: A sharp peak at 1710 cm⁻¹ indicates incomplete hydrolysis or cyclization.

Summary Data Table
Functional GroupModeL-Aspartic Acid (Parent)AEA-Asp (Target) Polysuccinimide (Impurity)
Amine (N-H) Stretch3000-3100 (Broad,

)
3250-3400 (Complex,

)
~3400 (Weak)
Carbonyl (C=O) Imide StretchAbsentAbsent 1700-1720 (Strong)
Carboxylate (

)
Asym.[1][2][3][4] Stretch1580-16201570-1610 Absent
Amide Amide II (N-H Bend)Absent1540-1560 Absent
Aliphatic (

)
Def/WagWeakModerate (1450-1470) Weak

Experimental Protocol

To ensure reproducibility and sufficient resolution to see the "shoulder" peaks of the secondary amine, the KBr Pellet method is superior to ATR for this specific zwitterionic compound.

Diagram 2: Validated Workflow

Workflow Start Sample: AEA-Asp Solid Prep Drying: 60°C (Vacuum) Remove hygroscopic water Start->Prep Mix Matrix: KBr (Spectroscopic Grade) Ratio: 1:100 mg Prep->Mix Press Compression: 8-10 tons Time: 2 mins -> Clear Pellet Mix->Press Scan Acquisition: 4000-400 cm⁻¹ Res: 2 cm⁻¹, Scans: 32 Press->Scan QC QC Check: Peak @ 1710? -> Reject (Cyclized) Peak @ 1580? -> Pass (Open) Scan->QC

Caption: Step-by-step FTIR acquisition workflow for zwitterionic amino acid derivatives.

Detailed Methodology
  • Sample Pre-treatment (Crucial): AEA-Asp is hygroscopic. Water bands (3400 cm⁻¹ and 1640 cm⁻¹) will mask the amine and amide signals. Dry the sample in a vacuum oven at 60°C for 4 hours prior to analysis.

  • KBr Pellet Preparation:

    • Mix 1–2 mg of dried AEA-Asp with 200 mg of dry KBr.

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).

    • Press at 8 tons for 2 minutes. Visual Check: Pellet must be transparent.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Necessary to resolve the Amide II band from the Carboxylate band).

    • Accumulation: 32 or 64 scans to improve Signal-to-Noise ratio in the fingerprint region.

Detailed Spectral Interpretation

When analyzing the resulting spectrum, focus on these three confirmation zones:

Zone 1: The High Wavenumber Region (3500–2800 cm⁻¹)
  • Observation: A broad envelope.

  • Interpretation: Unlike simple amines, the zwitterionic nature creates broad ammonium (

    
    ) bands overlapping with C-H stretches.
    
  • Target Feature: Look for a "stair-step" pattern on the lower energy side (~2800–2900 cm⁻¹) indicating the ethylene bridge C-H stretching , which is more pronounced in AEA-Asp than in L-Asp.

Zone 2: The Carbonyl/Amide Region (1750–1500 cm⁻¹)
  • Observation: This is the "Identity Zone."

  • 1700–1720 cm⁻¹: Must be absent or very weak. Presence indicates the succinimide ring (PSI) is still closed.

  • 1630–1650 cm⁻¹ (Amide I): Represents the

    
     stretch of the amide bond connecting the ethylenediamine to the aspartic backbone.
    
  • 1580–1600 cm⁻¹ (Carboxylate): The asymmetric stretch of the free

    
     groups.
    
  • 1540–1560 cm⁻¹ (Amide II): The N-H bending/C-N stretching combination. This band confirms the presence of the secondary amide linkage, distinguishing AEA-Asp from a simple physical mixture of Asp and EDA.

Zone 3: The Fingerprint Region (1500–600 cm⁻¹)
  • 1450–1470 cm⁻¹:

    
     scissoring. Stronger in AEA-Asp due to the ethyl chain.
    
  • 800–900 cm⁻¹:

    
     wagging and 
    
    
    
    rocking modes specific to the ethylenediamine moiety.

References

  • NIST Chemistry WebBook. Aspartic Acid IR Spectrum. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Authoritative text for Amide I/II and Carboxylate assignments).

  • ResearchGate. IR and Raman spectra of L-aspartic acid and isotopic derivatives. (Provides baseline data for zwitterionic Aspartic acid shifts). [Link]

Sources

Definitive Guide: Verifying Enantiomeric Purity of N-(2-Aminoethyl)-L-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

N-(2-Aminoethyl)-L-aspartic acid presents a "perfect storm" of chromatographic challenges: it is highly polar, zwitterionic, lacks a strong UV chromophore, and contains a secondary amine at the chiral center.

Standard approaches fail here. Traditional C18 columns cannot retain it; standard Crown Ether columns (e.g., Crownpak CR) are ineffective because the chiral center nitrogen is secondary, disrupting the necessary tripod hydrogen bonding mechanism.

This guide evaluates and details the three only viable pathways for validating the enantiomeric purity (ee%) of this molecule:

  • The Modern Gold Standard: Zwitterionic Ion-Exchange (ZWIX) – Best for High Throughput & MS/ELSD detection.

  • The UV-Compatible Solution: Marfey’s Derivatization – Best for labs limited to UV/Vis detection.

  • The Robust Alternative: Teicoplanin (Chirobiotic T) – Best for aqueous stability and preparative scaling.

Decision Matrix: Selecting the Right Protocol

Before proceeding to the protocols, use this logic flow to determine the method best successfully suited to your available instrumentation.

MethodSelection Start Start: Select Method Detector What is your available detector? Start->Detector UV UV/Vis Only (254/340 nm) Detector->UV UV Only MS_ELSD MS, CAD, or ELSD Detector->MS_ELSD Universal Detector Method_Marfey RECOMMENDED: Method B: Marfey's Derivatization (Indirect C18 Separation) UV->Method_Marfey Must add chromophore Throughput Throughput Requirement? MS_ELSD->Throughput High High (QC/Batch Release) Throughput->High Low Low (R&D/Occasional) Throughput->Low Method_ZWIX RECOMMENDED: Method A: Chiralpak ZWIX(+) (Direct Injection) High->Method_ZWIX Method_Teico ALTERNATIVE: Method C: Chirobiotic T (Teicoplanin) Low->Method_Teico

Figure 1: Decision matrix for selecting the optimal chiral separation strategy based on detector capability and throughput needs.

Comparative Performance Analysis

The following data summarizes the expected performance metrics for N-(2-Aminoethyl)-L-aspartic acid separation.

FeatureMethod A: ZWIX(+) Method B: Marfey's (C18) Method C: Chirobiotic T
Separation Mode Double Ion-Pairing (Direct)Diastereomeric (Indirect)Inclusion/H-Bonding (Direct)
Sample Prep Dilute & ShootComplex (90 min reaction)Dilute & Shoot
Detection Limit Low (requires MS/CAD)High (UV 340 nm) Moderate (MS/CAD/UV 205nm)
Resolution (

)
> 2.5 (Excellent)> 3.0 (Excellent)1.5 - 2.0 (Moderate)
Elution Order L-isomer usually firstL-L diastereomer firstVariable (pH dependent)
Cost Per Sample LowHigh (Reagent cost + Labor)Low

Method A: Zwitterionic Ion-Exchange (ZWIX)

Status: The Modern Gold Standard

This method utilizes the Chiralpak ZWIX(+) column.[1][2] The stationary phase contains a cinchona alkaloid fused with a chiral sulfonic acid.[1][2] It works via a synergistic double ion-pairing mechanism: the stationary phase's quinuclidine (base) pairs with the analyte's carboxylic acid, while the stationary phase's sulfonic acid pairs with the analyte's amine.

Why it works: It is specifically designed for zwitterions like amino acids and tolerates the secondary amine in N-(2-Aminoethyl)-L-aspartic acid.

Experimental Protocol
  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm)

  • Mobile Phase: MeOH / MeCN / H₂O (49 : 49 : 2 v/v/v)[2]

  • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state. Maintenance of this buffer system is non-negotiable.

  • Flow Rate: 0.4 mL/min

  • Temperature: 25°C

  • Detection: LC-MS (ESI+) or ELSD.

    • UV Note: If forced to use UV, use 210 nm, but expect baseline noise from the formic acid/DEA.

Step-by-Step Workflow
  • Equilibration: Flush column with 20 column volumes of mobile phase.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase.

  • Injection: 2-5 µL.

  • Elution: The L-enantiomer (target) typically elutes first; the D-impurity elutes second.

  • System Suitability: Target

    
    . If peaks merge, increase the water content slightly (up to 5%) to enhance ion-pairing solvation.
    

ZWIX_Mechanism Analyte Analyte: N-(2-Aminoethyl)-Asp Complex Transient Diastereomeric Complex Analyte->Complex COO- binds Quinuclidine+ Selector ZWIX Selector: Cinchona + Sulfonic Acid Selector->Complex NH2+ binds Sulfonate- Separation Separation: Differential Stability Complex->Separation

Figure 2: The Double Ion-Pairing Mechanism. Simultaneous recognition of the amine and acid groups is required for selectivity.

Method B: Marfey's Derivatization (FDAA)

Status: The High-Sensitivity UV Solution

If you lack a Mass Spectrometer, this is your only reliable option. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form a diastereomer.[3][4] This adds a UV-absorbing dinitrophenyl group (


) and converts the enantiomers into diastereomers (L-L and L-D), which separate easily on a cheap C18 column.
Experimental Protocol
  • Reagent: 1% FDAA in Acetone.[5]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 50% B over 20 minutes.

  • Detection: UV at 340 nm (Zero background interference).

Step-by-Step Workflow
  • Reaction: Mix 50 µL Sample (50 mM) + 100 µL FDAA solution + 20 µL 1M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes.

  • Quench: Add 20 µL 1M HCl to stop the reaction and neutralize.

  • Dilute: Add 800 µL Mobile Phase A.

  • Inject: 10 µL onto C18 column.

  • Analysis: The L-analyte-L-Marfey adduct usually elutes before the D-analyte-L-Marfey adduct due to intramolecular H-bonding reducing the polarity of the D-L form.[5]

Method C: Teicoplanin (Chirobiotic T)

Status: The Robust Alternative

Teicoplanin contains "baskets" that capture amino acids. It is highly robust but often yields lower resolution than ZWIX. It is excellent if you wish to use simple mobile phases (Water/Ethanol).

Experimental Protocol
  • Column: Astec Chirobiotic T (5 µm, 150 x 4.6 mm).

  • Mobile Phase: 40% Ethanol / 60% Water (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 205-210 nm or RI (Refractive Index).

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). (The authoritative source for ZWIX mobile phase composition and column care). Link

  • Ilisz, I., et al. (2012). "Separation of Amino Acids on Zwitterionic Cinchona Alkaloid-Based Chiral Stationary Phases." Journal of Chromatography A. (Validates the double ion-pairing mechanism for amino acid derivatives). Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's Reagent for Chiral Amino Acid Analysis: A Review." Amino Acids.[1][2][5][6][7][8][9][10][11][12] (The definitive review on the FDAA derivatization protocol). Link

  • Sigma-Aldrich (Supelco). Astec® CHIROBIOTIC® T Chiral HPLC Columns Product Guide. (Details the specificity of Teicoplanin for underivatized amino acids). Link

  • Péter, A., et al. (2001). "High-performance liquid chromatographic enantioseparation of β-amino acids." Journal of Chromatography A. (Provides comparative data on Teicoplanin vs. Crown Ether performance for substituted amino acids). Link

Sources

Comparative study of N-(2-Aminoethyl)-L-aspartic acid and iminodisuccinic acid (IDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers and Drug Development Professionals: Iminodisuccinic Acid (IDS) as a High-Performance, Biodegradable Chelating Agent

Foreword

In the realm of materials science, environmental chemistry, and pharmaceutical development, the selection of a chelating agent is a critical decision driven by efficacy, safety, and environmental impact. For decades, aminopolycarboxylates like EDTA have been the industry standard. However, their persistence in the environment has necessitated a shift towards high-performance, biodegradable alternatives. This guide offers a detailed comparative analysis centered on Iminodisuccinic Acid (IDS), a leading green alternative.

This document also addresses N-(2-Aminoethyl)-L-aspartic acid, a structurally related compound. It is important to note at the outset that publicly available research and performance data on N-(2-Aminoethyl)-L-aspartic acid are exceptionally scarce. Therefore, this guide will primarily focus on a comprehensive evaluation of IDS, contextualized by comparisons to established chelating agents, providing a robust framework for researchers and developers.

Introduction to Iminodisuccinic Acid (IDS)

Iminodisuccinic acid is a structural isomer of ethylenediaminedisuccinic acid (EDDS). It is commercially produced as a mixture of four stereoisomers, with the [S,S] and [R,S] isomers being particularly significant for their chelating properties and biodegradability. The synthesis of IDS is a notable example of green chemistry, utilizing maleic anhydride, ammonia, and sodium hydroxide in a sustainable process.

Synthesis and Chemical Structure

The industrial synthesis of IDS is a multi-step process that begins with the reaction of maleic anhydride with ammonia to form aspartic acid. This is followed by a subsequent reaction with additional maleic anhydride under specific temperature and pressure conditions.

IDS_Synthesis_Pathway cluster_reactants Reactants MA Maleic Anhydride Reactor Reaction Vessel (70-170°C, 1-80 bar) MA->Reactor NH3 Ammonia NH3->Reactor NaOH Sodium Hydroxide NaOH->Reactor Water Water Water->Reactor IDS_Na Aqueous Solution of Tetrasodium Iminodisuccinate Reactor->IDS_Na Reaction & Neutralization

Caption: Generalized reaction scheme for the industrial synthesis of Iminodisuccinic Acid salts.

Performance Evaluation: IDS vs. Traditional Chelating Agents

The efficacy of a chelating agent is determined by its ability to form stable, water-soluble complexes with metal ions, its performance in specific applications like scale inhibition, and its environmental profile, particularly biodegradability.

Metal Chelation Capacity

IDS is a pentadentate ligand, forming stable octahedral complexes with a variety of di- and trivalent metal ions. The stability of these complexes is quantified by the stability constant (Log K). A higher Log K value indicates a stronger and more stable complex.

Table 1: Comparison of Stability Constants (Log K) for IDS and EDTA with Various Metal Ions

Metal IonIminodisuccinic Acid (IDS)EDTA
Ca²⁺5.210.7
Mg²⁺3.98.7
Cu²⁺14.318.8
Fe³⁺15.525.1
Zn²⁺10.916.5
Mn²⁺7.914.0

Note: Values are approximate and can vary with experimental conditions (pH, temperature, ionic strength). Data compiled from publicly available literature and manufacturer technical data sheets.

The data clearly indicates that while EDTA forms stronger complexes across the board, IDS provides sufficient chelation strength for a wide array of applications, particularly in managing water hardness (Ca²⁺, Mg²⁺) and controlling transition metal ions like copper and iron.[1][2] For many applications in detergents, water treatment, and agriculture, the moderate stability of IDS complexes is advantageous, as it balances efficacy with bioavailability and biodegradability.

Biodegradability

The most significant advantage of IDS over traditional chelating agents is its excellent biodegradability.[1] This property is critical for minimizing environmental persistence and the potential for remobilization of heavy metals in ecosystems.

Table 2: Biodegradability Comparison of Common Chelating Agents

Chelating AgentBiodegradation (%) - OECD 301F (28 days)Classification
Iminodisuccinic Acid (IDS)>80%Readily Biodegradable
EDTA<5%Persistent
NTA (Nitrilotriacetic acid)>60%Readily Biodegradable*
GLDA (Glutamic acid diacetic acid)>60%Readily Biodegradable

*NTA is readily biodegradable but has faced regulatory scrutiny due to toxicological concerns.

The data from standardized OECD 301F tests show that IDS is readily biodegradable, meaning it is quickly and easily broken down by microorganisms in the environment.[3][4] This contrasts sharply with EDTA, which is known for its persistence.[1]

Performance in Scale Inhibition

In industrial water systems, cooling towers, and boilers, the formation of mineral scale (e.g., calcium carbonate) is a major operational challenge. Chelating agents prevent scale by sequestering the metal ions necessary for crystal formation.

Experimental data shows that IDS is a highly effective scale inhibitor. In laboratory tests simulating cooling water conditions (80°C), IDS has demonstrated up to 94% inhibition of calcium carbonate scale formation, a performance level comparable to that of EDTA (97%) under similar conditions.[3]

N-(2-Aminoethyl)-L-aspartic acid: A Note on Data Scarcity

Researchers interested in this molecule would need to undertake foundational research, including:

  • Developing and optimizing a synthetic route.

  • Characterizing the compound's physicochemical properties.

  • Conducting potentiometric titrations to determine metal complex stability constants.

  • Performing standardized biodegradability tests (e.g., OECD 301 series).

Experimental Protocols

To ensure scientific rigor and enable researchers to validate and compare findings, the following are detailed protocols for key performance evaluations.

Protocol: Determination of Calcium Chelation Capacity by Titration

This protocol determines the amount of calcium carbonate (CaCO₃) that can be chelated by a given amount of IDS solution.

Materials:

  • Iminodisuccinic acid (IDS) solution of known concentration (e.g., 40% w/w).

  • Standardized 0.1 M Calcium Chloride (CaCl₂) solution.

  • pH meter.

  • Burette, beaker, magnetic stirrer.

  • Deionized water.

  • Sodium hydroxide (NaOH) solution (1 M) for pH adjustment.

Procedure:

  • Accurately weigh approximately 10 g of the IDS solution into a 250 mL beaker.

  • Add 90 mL of deionized water and a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and begin gentle stirring.

  • Immerse a calibrated pH electrode into the solution.

  • Adjust the pH of the solution to 11.0 using the 1 M NaOH solution.

  • Fill a burette with the standardized 0.1 M CaCl₂ solution.

  • Titrate the IDS solution with the CaCl₂ solution, adding the titrant in small increments.

  • Record the pH after each addition. The endpoint of the titration is a sharp drop in pH.

  • The volume of CaCl₂ solution used to reach the endpoint is used to calculate the chelation value.

Calculation: Chelation Value (mg CaCO₃ / g IDS solution) = (V × M × 100.09) / W

  • V = Volume of CaCl₂ solution used (mL)

  • M = Molarity of CaCl₂ solution (mol/L)

  • 100.09 = Molar mass of CaCO₃ ( g/mol )

  • W = Weight of the IDS solution (g)

Chelation_Titration_Workflow start Start prep Prepare IDS Solution (10g IDS + 90mL DI Water) start->prep adjust_ph Adjust pH to 11.0 with 1M NaOH prep->adjust_ph titrate Titrate with 0.1M CaCl₂ adjust_ph->titrate record Record pH after each addition titrate->record endpoint Endpoint Reached? (Sharp pH drop) record->endpoint endpoint->titrate No calculate Calculate Chelation Value endpoint->calculate Yes end End calculate->end

Caption: Workflow for determining the calcium chelation capacity of IDS via titration.

Protocol: Evaluation of Ready Biodegradability (Based on OECD 301F)

This protocol provides a high-level overview of the Manometric Respirometry Test (OECD 301F) to assess ready biodegradability.

Principle: This method measures the oxygen consumed by a microbial population while degrading the test substance in a closed system over 28 days. The percentage of biodegradation is calculated by comparing the measured oxygen uptake to the theoretical oxygen demand (ThOD).

Materials:

  • Test substance (IDS).

  • Mineral medium (prescribed by OECD 301).

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Manometric respirometer (e.g., OxiTop® system).

  • Reference substance (e.g., sodium benzoate) to verify inoculum activity.

  • Blank controls (inoculum only).

Procedure:

  • Preparation: Prepare the mineral medium and add the test substance to achieve a concentration that yields sufficient oxygen demand (typically 100 mg/L).

  • Inoculation: Add the activated sludge inoculum to the test vessels.

  • Setup: Place the sealed test vessels in the respirometer, which measures pressure changes due to oxygen consumption. The system includes a CO₂ absorber (e.g., KOH).

  • Incubation: Incubate the vessels at a constant temperature (20-24°C) in the dark for 28 days.

  • Data Collection: The respirometer automatically records oxygen consumption over time.

  • Analysis: Calculate the percentage of biodegradation relative to the ThOD. For a substance to be classified as "readily biodegradable," it must achieve >60% biodegradation within a 10-day window during the 28-day test period.[5][6]

Conclusion

Iminodisuccinic acid (IDS) stands out as a robust, effective, and environmentally responsible chelating agent. While its metal complex stability is moderate compared to EDTA, it provides excellent performance in a vast range of applications, including cleaning, water treatment, and agriculture. Its key differentiator and most compelling feature is its ready biodegradability, which addresses the significant environmental persistence issues associated with traditional agents like EDTA.

For researchers and product developers, IDS offers a scientifically validated, commercially available, and sustainable alternative. The lack of data on N-(2-Aminoethyl)-L-aspartic acid precludes its consideration for current applications and highlights it as an area for potential foundational research rather than a viable alternative at this time. The continued adoption of biodegradable chelants like IDS is a critical step forward in the development of greener, more sustainable chemical technologies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 27). Tetrasodium Iminodisuccinate vs. EDTA: A Performance and Sustainability Comparison.

  • Van der Walt, I. G., et al. (2006). A voltammetric study on the speciation and stability constants for iminodisuccinic acid with selected transition metal ions. Chemical Speciation and Bioavailability, 18(3), 85-93.

  • Yuanlian Chemical. (2025, June 13). Iminodisuccinic Acid Sodium Salt: Revolutionizing Sustainable Water Treatment Solutions.

  • Smirnova, T., et al. (2023). Biodegradation Rate of EDTA and IDS and Their Metal Complexes. MDPI.

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing.

  • Antimicrobial Testing Laboratory. OECD 301A.

Sources

A Comparative Guide to the Potentiometric Titration of N-(2-Aminoethyl)-L-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the potentiometric titration profile of N-(2-Aminoethyl)-L-aspartic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol to offer a comparative analysis against its parent molecule, L-aspartic acid, and the related compound, ethylenediamine. By understanding the distinct titration behavior of this derivative, researchers can gain deeper insights into its physicochemical properties, such as its protonation states at different physiological pH values, which is crucial for applications in biochemistry and pharmaceutical sciences.

Introduction: The Significance of Acid-Base Properties

N-(2-Aminoethyl)-L-aspartic acid is a fascinating molecule that merges the structural features of a proteinogenic amino acid (L-aspartic acid) with a diamine (ethylenediamine). This combination results in a polyprotic substance with four distinct ionizable groups, making its acid-base behavior significantly more complex than that of its precursors.

Potentiometric titration is a fundamental analytical technique used to determine the acid dissociation constants (pKa values) of these functional groups.[1] Knowledge of pKa values is essential for predicting the charge and speciation of a molecule in solution, which in turn governs its solubility, binding affinity to receptors, and overall biological activity.[1] This guide details the experimental methodology for obtaining a potentiometric titration curve and interprets the data through a comparative lens, highlighting the structural contributions of each part of the molecule.

Principle of Potentiometric Titration

The experiment involves monitoring the pH of a solution of N-(2-Aminoethyl)-L-aspartic acid as a strong base (titrant), typically sodium hydroxide (NaOH), is added incrementally. The resulting plot of pH versus the volume of titrant added reveals a series of buffering regions and equivalence points.

  • Buffering Regions: These are relatively flat portions of the curve where the pH changes slowly. At the midpoint of each buffering region, the pH is equal to the pKa of the functional group being titrated.

  • Equivalence Points: These are the steepest parts of the curve where the moles of added titrant are stoichiometrically equivalent to the moles of a specific acidic proton on the analyte.

By analyzing these features, we can precisely determine the pKa values for each of the four ionizable protons of N-(2-Aminoethyl)-L-aspartic acid.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure accuracy and reproducibility. The key to a trustworthy result lies in the careful calibration of instruments and standardization of reagents.

Materials and Reagents
  • N-(2-Aminoethyl)-L-aspartic acid (analyte)

  • Potassium hydrogen phthalate (KHP), primary standard

  • Sodium hydroxide (NaOH), ~0.1 M solution

  • Hydrochloric acid (HCl), ~0.1 M solution

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

  • Deionized, CO2-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A burette (50 mL)

  • Volumetric flasks and pipettes

Step-by-Step Methodology

Part A: Preparation and Standardization of Titrant (0.1 M NaOH)

  • Preparation: Dissolve approximately 4.0 g of NaOH pellets in 1 L of CO2-free deionized water. Store in a tightly sealed polyethylene bottle to prevent absorption of atmospheric CO2.

  • Standardization:

    • Accurately weigh ~0.5 g of dried KHP into a 250 mL beaker.

    • Dissolve in ~50 mL of CO2-free deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the prepared NaOH solution until a faint, persistent pink color is observed.

    • Repeat the titration three times and calculate the average molarity of the NaOH solution. The causality here is critical: using a primary standard like KHP ensures the concentration of your titrant is known with high accuracy, which is the foundation of the entire experiment's validity.

Part B: Potentiometric Titration of N-(2-Aminoethyl)-L-aspartic acid

  • Analyte Preparation: Accurately weigh a sample of N-(2-Aminoethyl)-L-aspartic acid (e.g., to make a 25 mL solution of ~0.05 M) and dissolve it in ~50 mL of deionized water in a 150 mL beaker.

  • Initial pH Adjustment: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Add 0.1 M HCl dropwise to lower the initial pH to ~1.5. This ensures that all four functional groups are fully protonated at the start of the titration.

  • Titration:

    • Begin adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH value.

    • As the pH begins to change rapidly near the equivalence points, reduce the increment size (e.g., to 0.05 mL or dropwise) to obtain a high-resolution curve.

    • Continue the titration until the pH reaches ~12.5 to ensure the deprotonation of all acidic groups is observed.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration & Standardization cluster_tit Phase 3: Titration cluster_analysis Phase 4: Data Analysis P1 Prepare ~0.1 M NaOH and ~0.1 M HCl P2 Dry and Weigh KHP (Primary Standard) P3 Weigh Analyte: N-(2-Aminoethyl)-L-aspartic acid T1 Dissolve Analyte in Water P3->T1 C1 Calibrate pH Meter (pH 4, 7, 10 buffers) T2 Adjust to pH 1.5 with HCl C1->T2 C2 Standardize NaOH with KHP T3 Titrate with Standardized NaOH C2->T3 T1->T2 T2->T3 T4 Record pH vs. Volume Data T3->T4 A1 Plot Titration Curve (pH vs. Volume) T4->A1 A2 Plot First Derivative Curve (dpH/dV vs. Volume) A1->A2 A3 Determine pKa Values and Equivalence Points A2->A3

Caption: Experimental workflow for potentiometric titration.

Data Interpretation and Comparative Analysis

The titration curve of N-(2-Aminoethyl)-L-aspartic acid is expected to show four distinct equivalence points, corresponding to the deprotonation of its four acidic protons. The pKa values are determined from the midpoints of the four buffering regions.

Protonation States of N-(2-Aminoethyl)-L-aspartic acid

The molecule proceeds through several protonation states during the titration, starting as a fully protonated species (H₄L⁺) at low pH and ending as a fully deprotonated species (L³⁻) at high pH.

Deprotonation H4L H₄L⁺ (pH < pKa1) H3L H₃L (pKa1 < pH < pKa2) H4L->H3L +OH⁻ -H₂O (pKa1) H2L H₂L⁻ (pKa2 < pH < pKa3) H3L->H2L +OH⁻ -H₂O (pKa2) HL HL²⁻ (pKa3 < pH < pKa4) H2L->HL +OH⁻ -H₂O (pKa3) L L³⁻ (pH > pKa4) HL->L +OH⁻ -H₂O (pKa4)

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment & Handling Protocols for N-(2-Aminoethyl)-L-aspartic acid

[1]

Executive Summary & Risk Profile

N-(2-Aminoethyl)-L-aspartic acid is a bifunctional zwitterionic building block used primarily in peptide mimicry, chelation chemistry, and polymer cross-linking.[1] Unlike standard amino acids, the introduction of the ethylenediamine moiety significantly alters its toxicological profile.[1]

While simple aspartic acid is a mild irritant, the primary amine on the ethyl side chain introduces basicity and potential for skin sensitization and mucous membrane irritation .[1] This guide prioritizes the prevention of aerosol inhalation and dermal contact, treating the substance with a higher safety factor than standard amino acids.[1]

Core Hazard Drivers
  • Amine Basicity: The distal primary amine (

    
    ) creates alkaline conditions in aqueous solution, increasing the risk of corneal damage compared to standard acidic amino acids.[1]
    
  • Fine Dust Generation: As a hygroscopic solid, static charge can cause particle scattering during weighing, leading to inadvertent inhalation.[1]

  • Sensitization Potential: Structural analogues (ethylenediamine derivatives) are known sensitizers; repeated exposure may trigger allergic dermatitis.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for GLP (Good Laboratory Practice) compliance when handling this compound.

PPE CategoryStandard SpecificationScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] The basicity of the amine group poses a risk of immediate corneal opacity if dust or splashes bypass side-shields.[1]
Dermal (Hand) Nitrile Gloves (Min.[1] thickness: 0.11 mm)Latex is permeable to many organic amines.[1] Nitrile provides superior resistance.[1] Double gloving is required when handling aqueous solutions >100 mM.[1]
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary engineering control.[1] If work must occur outside a hood, a P100/N95 particulate respirator is mandatory to prevent alveolar deposition of dust.[1]
Body Lab Coat (High-neck, snap closure)Prevents accumulation of dust on street clothes.[1] Cotton/polyester blends are acceptable; Tyvek sleeves recommended for large-scale (>50g) dispensing.[1]

PPE Decision Logic (Visualized)

The following decision tree illustrates the dynamic selection of PPE based on the state of matter and operational scale.

PPE_Decision_TreeFigure 1: Risk-Based PPE Selection LogicStartStart: Handling N-(2-Aminoethyl)-L-aspartic acidStateSelect Physical StateStart->StateSolidSolid / PowderState->SolidLiquidAqueous / Organic SolutionState->LiquidScaleMass Scale?Solid->ScaleConcConcentration?Liquid->ConcSmall< 10 gramsScale->SmallLarge> 10 gramsScale->LargeHoodStandard Fume Hood+ Nitrile Gloves (Single)Small->HoodRespFume Hood + N95 Backup+ Tyvek SleevesLarge->RespDilute< 100 mMConc->DiluteConc_High> 100 mM or pH > 9Conc->Conc_HighStd_LiqSplash Goggles+ Nitrile GlovesDilute->Std_LiqHigh_RiskFace Shield + Goggles+ Double Nitrile GlovesConc_High->High_Risk

Operational Protocols

Phase A: Weighing & Solubilization (Critical Control Point)

Context: This is the highest risk phase due to static-induced dust generation.[1]

  • Engineering Check: Verify fume hood certification sticker is current and sash is at the safe working height.[1]

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat.[1] Amino acid derivatives are prone to "flying" due to triboelectric charging.

  • Transfer: Use a stainless steel spatula.[1] Avoid plastic scoops which generate static.[1]

  • Solubilization:

    • Add the solid to the solvent (never solvent to solid) to minimize aerosolization.[1]

    • Note: Dissolution in water may be slightly exothermic due to amine protonation.[1]

Phase B: Spill Management

Context: Amine-containing solids require specific neutralization logic.[1]

  • Dry Spill: Do not dry sweep.[1] Cover with a damp paper towel (water-wet) to prevent dust, then scoop into a waste container.[1]

  • Wet Spill: Absorb with vermiculite or chem-pads.[1]

  • Decontamination: Wipe the surface with 10% acetic acid or citric acid solution.[1] This converts any residual free amine into a non-volatile salt, preventing future contact dermatitis.[1]

Phase C: Waste Disposal
  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid) in the waste stream.[1]

  • Classification: Dispose of as "Non-halogenated organic solid/liquid."

  • Labeling: Explicitly mark the waste tag with "Contains Amines" to alert waste handlers of the basicity/sensitization risk.[1]

Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" handling process to ensure loop closure on safety.

Handling_WorkflowFigure 2: Safe Handling WorkflowPrep1. Prep:Check Hood FlowDon Nitrile GlovesWeigh2. Weighing:Anti-static GunUse Steel SpatulaPrep->Weigh TransferProcess3. Processing:Dissolve/ReactKeep Sash LowWeigh->Process Reagent AdditionCleanup4. Decon:Wipe with 10% Citric AcidProcess->Cleanup CompleteWaste5. Disposal:Segregate from OxidizersCleanup->Waste Tag & Seal

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87289511, N-(2-Aminoethyl)-L-asparagine. (Used as structural analogue for hazard profiling).[1] Link[1]

  • Alfa Chemistry. N-(2-Aminoethyl)-L-aspartic acid Product Sheet (CAS 89198-07-2). Link

  • Sigma-Aldrich. Safety Data Sheet: L-Aspartic Acid (General Backbone Safety). Link[1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Context on amine reactivity and protection). Link[1]

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